(1-Methylhexyl)ammonium sulphate
Description
Structure
2D Structure
Properties
CAS No. |
33423-91-5 |
|---|---|
Molecular Formula |
C7H19NO4S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N.OS(=O)(=O)O |
Related CAS |
6411-75-2 123-82-0 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, also widely known by its synonym tuaminoheptane sulfate, is a sympathomimetic amine. Historically, it has been utilized primarily as a nasal decongestant due to its vasoconstrictive properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical methodologies, and its pharmacological mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is the salt formed from the neutralization of the aliphatic amine, 2-aminoheptane, with sulfuric acid.[3] The resulting compound's properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | Tuaminoheptane sulfate, 2-Aminoheptane sulfate, Heptan-2-aminium sulfate | [2][6] |
| CAS Number | 3595-14-0 | [4] |
| Molecular Formula | C₇H₁₉NO₄S | [5] |
| Molecular Weight | 213.29 g/mol | [2] |
| Appearance | White Powder | [7] |
Physicochemical Data
A critical aspect of drug development is the thorough characterization of a compound's physicochemical properties. Below is a compilation of available data for this compound. It is important to note that while some experimental data is available, other values are based on computational predictions.
| Property | Value | Method | Source(s) |
| Melting Point | 289-291 °C | Experimental | [3] |
| Water Solubility | 3.29 mg/mL | Predicted (ALOGPS) | [8] |
| logP | 2.46 | Predicted (ALOGPS) | [8] |
| pKa (Strongest Basic) | 10.43 | Predicted (Chemaxon) | [8] |
Note: The predicted nature of some of these values highlights an area where further experimental characterization is warranted for a complete physicochemical profile.
Synthesis and Manufacturing
The synthesis of this compound is a straightforward acid-base neutralization reaction.[3]
Synthetic Route
The primary method for synthesizing this compound involves the reaction of 2-aminoheptane (the free base) with sulfuric acid.[3] The reaction proceeds as follows:
2 C₇H₁₇N + H₂SO₄ → (C₇H₁₈N)₂SO₄
Experimental Protocol: General Procedure for Amine Salt Formation
-
Dissolution of the Amine: Dissolve 2-aminoheptane in a suitable organic solvent in which the free base is soluble, but the resulting sulfate salt is not. Examples of such solvents could include diethyl ether or a hydrocarbon solvent.
-
Stoichiometric Addition of Acid: Slowly add a stoichiometric amount (0.5 equivalents) of a dilute solution of sulfuric acid in the same or a miscible solvent to the stirred amine solution. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.
-
Precipitation of the Salt: As the sulfuric acid is added, the this compound salt will precipitate out of the solution.
-
Isolation and Purification: The precipitated salt can be collected by filtration. The collected solid should then be washed with the organic solvent used in the reaction to remove any unreacted starting materials.
-
Drying: The purified salt should be dried under vacuum to remove any residual solvent.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound can be determined using a variety of analytical techniques.
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) has been established as a sensitive and selective method for the detection of tuaminoheptane, particularly in the context of doping control in sports.[9]
Experimental Protocol: General GC-MS Analysis
A detailed, validated protocol for the analysis of bulk this compound is not publicly available. However, a general approach based on the published method for urine analysis can be described:[9]
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent.
-
Extraction: A liquid-liquid extraction is performed to isolate the free amine (2-aminoheptane).
-
Derivatization: The extracted amine is derivatized to improve its volatility and chromatographic properties. The published method suggests the formation of an imine using aldehydes or ketones.[9]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and the mass spectrum of the derivatized 2-aminoheptane are compared to a known reference standard for identification and quantification.
Titration
Given that this compound is a salt of a weak base and a strong acid, its purity can be assessed by titration.
Experimental Protocol: Acid-Base Titration (General)
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
Endpoint Detection: The endpoint of the titration can be determined using a pH meter or a suitable indicator.
-
Calculation: The purity of the sample is calculated based on the volume of titrant used to reach the equivalence point.
Pharmacological Properties and Mechanism of Action
This compound is a sympathomimetic agent that exerts its pharmacological effects by interacting with the norepinephrine transporter (NET).[1][10]
Mechanism of Action
The primary mechanism of action of tuaminoheptane is the inhibition of norepinephrine reuptake and the promotion of norepinephrine release from presynaptic neurons.[1] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission.[11]
References
- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 3595-14-0 [smolecule.com]
- 4. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]
- 5. This compound | C7H19NO4S | CID 107130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 10. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for (1-Methylhexyl)ammonium sulphate, a compound of interest for various chemical and pharmaceutical applications. This document details the synthesis of the precursor amine, (1-Methylhexyl)amine (also known as 2-aminoheptane or tuaminoheptane), and its subsequent conversion to the final sulphate salt. The information presented is intended to provide researchers and drug development professionals with a detailed understanding of the synthetic pathways, including experimental protocols and key reaction parameters.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved in a two-stage process:
-
Synthesis of (1-Methylhexyl)amine (2-Aminoheptane): The precursor amine is most commonly synthesized via the reductive amination of 2-heptanone. The Leuckart reaction, a well-established method for this transformation, utilizes ammonium formate or a mixture of formamide and formic acid as the aminating and reducing agent.
-
Formation of the Sulphate Salt: The synthesized (1-Methylhexyl)amine is then converted to its sulphate salt through a direct acid-base neutralization reaction with sulphuric acid.
This guide will now delve into the detailed experimental procedures for each of these stages.
Synthesis of the Precursor: (1-Methylhexyl)amine
The synthesis of (1-Methylhexyl)amine from 2-heptanone is a critical first step. The Leuckart reaction provides a robust and scalable method for this transformation.
Leuckart Reaction for the Synthesis of (1-Methylhexyl)amine
The Leuckart reaction involves the reductive amination of a ketone, in this case, 2-heptanone, using a mixture of reagents derived from formic acid and ammonia. The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolysed to yield the primary amine.
Reaction Scheme:
Figure 1: Leuckart Reaction for (1-Methylhexyl)amine Synthesis.
Experimental Protocol for the Leuckart Reaction
This protocol is a representative procedure based on the principles of the Leuckart reaction for the synthesis of aliphatic amines.
Materials:
-
2-Heptanone
-
Ammonium formate
-
Formamide
-
Formic acid (85%)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Diethyl ether
-
Anhydrous magnesium sulphate
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-heptanone (1 molar equivalent), ammonium formate (2-3 molar equivalents), and formamide (2-3 molar equivalents). Toluene can be used as a solvent to aid in the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically heated for several hours until the theoretical amount of water is collected.
-
Hydrolysis of the Intermediate: After cooling the reaction mixture to room temperature, add a solution of concentrated hydrochloric acid (sufficient to ensure acidic conditions). This step hydrolyzes the intermediate N-formyl derivative to the amine hydrochloride salt. Heat the mixture at reflux for several hours to ensure complete hydrolysis.
-
Isolation of the Amine:
-
Cool the mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will liberate the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulphate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
-
Purification: The crude (1-Methylhexyl)amine can be purified by fractional distillation under reduced pressure.
Quantitative Data for the Leuckart Reaction
The following table summarizes typical quantitative parameters for the Leuckart reaction for the synthesis of aliphatic amines. Specific yields for 2-aminoheptane may vary depending on the exact reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Molar Ratio (Ketone:Ammonium Formate) | 1 : 2-3 | An excess of the formylating/reducing agent is used to drive the reaction to completion. |
| Molar Ratio (Ketone:Formamide) | 1 : 2-3 | Can be used in conjunction with or as an alternative to ammonium formate. |
| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene) | Typically in the range of 110-120 °C. |
| Reaction Time | 4-12 hours | Monitored by water removal. |
| Hydrolysis Conditions | Concentrated HCl, Reflux | Ensures complete conversion of the N-formyl intermediate. |
| Typical Yield | 60-80% | Yields are highly dependent on the specific substrate and reaction conditions. |
Synthesis of this compound
The final step in the synthesis is the conversion of the free amine to its sulphate salt. This is a straightforward acid-base neutralization reaction.
Neutralization Reaction
(1-Methylhexyl)amine is a base and will react with sulphuric acid in a 2:1 stoichiometric ratio to form the corresponding ammonium sulphate salt.
Reaction Scheme:
Figure 2: Neutralization Reaction for Sulphate Salt Formation.
Experimental Protocol for Sulphate Salt Formation
Materials:
-
(1-Methylhexyl)amine (purified)
-
Sulphuric acid (concentrated)
-
Ethanol (or other suitable solvent like isopropanol)
-
Beaker or Erlenmeyer flask
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Amine: In a beaker or Erlenmeyer flask, dissolve the purified (1-Methylhexyl)amine (2 molar equivalents) in a suitable solvent such as ethanol.
-
Addition of Sulphuric Acid: While stirring the amine solution, slowly add a solution of concentrated sulphuric acid (1 molar equivalent) in the same solvent. The addition should be done dropwise, and the temperature of the mixture should be monitored. An ice bath can be used to control any exotherm.
-
Precipitation of the Salt: The this compound salt will precipitate out of the solution as a white solid. Continue stirring for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture). The hygroscopic nature of the product necessitates careful handling under anhydrous conditions to prevent hydrolysis.[1]
-
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Quantitative Data for Sulphate Salt Formation
| Parameter | Value/Range | Notes |
| Molar Ratio (Amine:Sulphuric Acid) | 2 : 1 | Stoichiometric ratio for the formation of the sulphate salt. |
| Solvent | Ethanol, Isopropanol | A solvent in which the amine is soluble but the salt has limited solubility is ideal. |
| Reaction Temperature | Room temperature with cooling | The reaction is exothermic and may require cooling to control. |
| Typical Yield | >90% | This is typically a high-yielding reaction. |
| Purification Method | Recrystallization | A common method for purifying solid organic salts.[1] |
Conclusion
The synthesis of this compound is a well-defined process that can be achieved with good yields through the reductive amination of 2-heptanone followed by a simple acid-base neutralization. The Leuckart reaction provides a classic and effective method for the synthesis of the precursor amine, while the subsequent salt formation is a high-yielding and straightforward procedure. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity final product. This guide provides a solid foundation for researchers and professionals in the field to undertake the synthesis of this compound.
References
An In-depth Technical Guide on the Molecular Structure of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (1-Methylhexyl)ammonium sulphate. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name heptan-2-amine;sulfuric acid, is an organic ammonium salt.[1][2] It is structurally characterized by the ionic association of two protonated (1-methylhexyl)amine cations and one sulfate dianion. This 2:1 stoichiometric arrangement results in the molecular formula C₁₄H₃₆N₂O₄S.[3][4]
The cationic component, (1-methylhexyl)ammonium (also known as heptan-2-aminium), features a seven-carbon aliphatic chain with an ammonium group at the second carbon position. The presence of this chiral center means the cation can exist as (R) and (S) enantiomers. The anionic component is the inorganic sulfate ion (SO₄²⁻).
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | heptan-2-amine;sulfuric acid |
| CAS Number | 3595-14-0 |
| Molecular Formula | C₁₄H₃₆N₂O₄S (for the 2:1 salt) |
| Molecular Weight | 328.51 g/mol |
| Canonical SMILES | CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |
| InChI Key | ASNSHZBVZYSNTB-UHFFFAOYSA-N |
Physicochemical Properties
While specific experimental data for the pure compound is limited in publicly accessible literature, general properties can be inferred from related structures. As an alkylammonium salt, it is expected to be a white crystalline solid with appreciable solubility in water and polar organic solvents. The long alkyl chain imparts surfactant properties to the molecule, making it of interest for applications where surface activity is important.[1]
Table 2: Predicted and General Physicochemical Properties
| Property | Value/Description |
| Appearance | Expected to be a white crystalline solid |
| Solubility | Expected to be soluble in water |
| Thermal Decomposition | Alkylammonium sulfates can decompose upon heating. |
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the acid-base neutralization reaction between (1-methylhexyl)amine (heptan-2-amine) and sulfuric acid.
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
(1-Methylhexyl)amine (heptan-2-amine)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ethanol or isopropanol (for recrystallization)
-
Standard laboratory glassware (beaker, burette, magnetic stirrer, filtration apparatus)
-
pH indicator paper or a pH meter
Procedure:
-
Preparation of Amine Solution: In a beaker, dissolve a known molar amount of (1-methylhexyl)amine in a suitable polar solvent such as ethanol or deionized water with cooling in an ice bath.
-
Preparation of Sulfuric Acid Solution: Slowly add a stoichiometric amount of concentrated sulfuric acid to a separate volume of deionized water with constant stirring and cooling. Caution: This process is highly exothermic. Always add acid to water. For this compound, a 2:1 molar ratio of amine to sulfuric acid is required.
-
Neutralization: Slowly add the diluted sulfuric acid solution dropwise to the stirred amine solution. Monitor the pH of the reaction mixture. The addition is continued until a neutral pH (approximately 7) is achieved.
-
Crystallization: The resulting solution is concentrated by gentle heating to evaporate a portion of the solvent. The concentrated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Purification: The precipitated crystals of this compound are collected by vacuum filtration. The crystals are then washed with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Spectroscopic Characterization
Due to the challenges associated with the crystallographic analysis of flexible long-chain alkylammonium salts, spectroscopic methods are crucial for structural elucidation.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for both the alkylammonium cation and the sulfate anion.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3100-3400 | N-H stretching | Broad and intense bands due to hydrogen bonding between the ammonium group and sulfate oxygens. |
| 2850-2960 | C-H stretching | Sharp bands corresponding to the alkyl chain. |
| ~1600 | N-H bending | Characteristic bending vibration of the ammonium group. |
| ~1100 | S=O stretching | Strong, broad absorption from the sulfate anion. |
| ~610 | O-S-O bending | Bending vibration of the sulfate anion. |
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the (1-methylhexyl)ammonium cation. The chemical shifts are influenced by the protonation of the amine group. Below are the expected chemical shifts for the precursor, (1-methylhexyl)amine, which serve as a reference.
Table 4: ¹H NMR Spectral Data for (1-Methylhexyl)amine (Heptan-2-amine)
| Position | Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | ~0.8-0.9 | Triplet |
| H2 (CH) | ~2.6-2.8 | Sextet |
| H3-H6 (CH₂) | ~1.2-1.5 | Multiplet |
| H7 (CH₃) | ~1.0-1.1 | Doublet |
| NH₂ | Variable | Singlet (broad) |
Table 5: ¹³C NMR Spectral Data for (1-Methylhexyl)amine (Heptan-2-amine)
| Position | Chemical Shift (ppm) |
| C1 | ~14.0 |
| C2 | ~49.0 |
| C3 | ~37.0 |
| C4 | ~26.0 |
| C5 | ~32.0 |
| C6 | ~23.0 |
| C7 | ~24.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Upon formation of the ammonium sulphate salt, the chemical shifts of the protons and carbons near the nitrogen atom (especially C2, H2, and H7) are expected to shift downfield due to the electron-withdrawing effect of the positive charge.
Molecular Visualization
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.
Caption: 2D representation of the ionic components of this compound.
Caption: General workflow for the synthesis and characterization of the compound.
Conclusion
References
An In-depth Technical Guide on (1-Methylhexyl)ammonium sulphate
An Important Note on CAS Number Identification: The CAS number provided in the topic, 3595-14-0, is sparsely documented and often conflicts with more extensive chemical databases. The preponderance of scientific literature and commercial chemical data indicates that the compound commonly known as (1-Methylhexyl)ammonium sulphate, or more formally as Tuaminoheptane sulfate, is correctly identified by the CAS number 6411-75-2 . This guide will focus on the substantial body of research associated with CAS number 6411-75-2, as it aligns with the chemical name provided and allows for a comprehensive technical overview as requested.
Introduction
This compound, systematically known as bis(heptan-2-amine) sulfate and widely referred to as Tuaminoheptane sulfate, is a sympathomimetic amine. Historically, it has been utilized primarily as a nasal decongestant due to its vasoconstrictive properties.[1][2] Its stimulant effects have also led to its inclusion on the World Anti-Doping Agency's list of prohibited substances.[1] This technical guide provides a detailed overview of the physicochemical properties, synthesis, analytical methods, pharmacology, and key experimental protocols related to Tuaminoheptane sulfate, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Tuaminoheptane sulfate is the salt formed from two equivalents of the aliphatic primary amine, 2-aminoheptane (also known as 1-methylhexylamine), and one equivalent of sulfuric acid. The free base, 2-aminoheptane, is a volatile liquid at room temperature. The sulfate salt is a more stable, water-soluble crystalline solid, making it suitable for pharmaceutical formulations.[3]
| Property | Value | Reference |
| Chemical Name | bis(heptan-2-amine); sulfuric acid | [4] |
| Synonyms | Tuaminoheptane sulfate, 2-Aminoheptane sulfate | [4] |
| CAS Number | 6411-75-2 | [4] |
| Molecular Formula | C₁₄H₃₆N₂O₄S | [5] |
| Molecular Weight | 328.51 g/mol | [5] |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Readily soluble in water | [3] |
| pKa (of 2-aminoheptane) | 10.7 (at 19°C) | [3] |
Synthesis and Manufacturing
The synthesis of Tuaminoheptane sulfate involves a two-step process: the synthesis of the free base, 2-aminoheptane, followed by its conversion to the sulfate salt.
3.1 Synthesis of 2-Aminoheptane via Reductive Amination
A common and efficient method for the synthesis of 2-aminoheptane is the reductive amination of heptan-2-one.[6][7] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of Heptan-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve heptan-2-one in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Slowly add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over the ketone, minimizing side reactions.[7] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of an acid catalyst.[8][9]
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The pH is adjusted to be basic to ensure the amine is in its free base form. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude 2-aminoheptane can be purified by distillation.
3.2 Formation of Tuaminoheptane Sulfate
The purified 2-aminoheptane free base is then converted to its sulfate salt to improve its stability and solubility for pharmaceutical applications.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 2-aminoheptane in a suitable organic solvent, such as ethanol or isopropanol.
-
Acid Addition: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) (one mole of sulfuric acid for every two moles of 2-aminoheptane) to the solution while stirring. The addition is often done dropwise and the mixture may be cooled in an ice bath to control any exothermic reaction.
-
Precipitation and Isolation: The Tuaminoheptane sulfate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and then dried under vacuum to yield the final product.
References
- 1. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoheptane | C7H17N | CID 5603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis((1-Methylhexyl)ammonium) Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis((1-Methylhexyl)ammonium) sulphate, also known as heptan-2-aminium sulfate, is an organic salt that has garnered interest for its surfactant properties and potential applications in various scientific fields. Its amphiphilic nature, arising from the presence of a long alkyl chain and a charged ammonium group, makes it a candidate for roles in antimicrobial formulations and biochemical research. This technical guide provides a comprehensive overview of the physical and chemical properties of bis((1-Methylhexyl)ammonium) sulphate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity.
Chemical and Physical Properties
Bis((1-Methylhexyl)ammonium) sulphate is most commonly found as a 2:1 salt, meaning two (1-methylhexyl)ammonium cations are associated with one sulphate anion. While a 1:1 stoichiometry is theoretically possible, the divalent nature of the sulphate ion favors the formation of the bis salt. This guide will focus on the properties of the 2:1 adduct.
The interaction between the organic cations and the sulphate anion is primarily governed by directional hydrogen bonding. The compound is a white crystalline solid and is hygroscopic, necessitating careful handling under anhydrous conditions to prevent hydrolysis.[1]
Data Presentation
The following table summarizes the key quantitative data for bis((1-Methylhexyl)ammonium) sulphate:
| Property | Value | Reference(s) |
| IUPAC Name | heptan-2-amine;sulfuric acid | |
| Synonyms | Bis((1-methylhexyl)ammonium) sulphate, 2-Aminoheptane sulfate, 1-Methylhexylamine sulfate | |
| CAS Number | 3595-14-0 | [1] |
| Molecular Formula | C₁₄H₃₆N₂O₄S | [1] |
| Molecular Weight | 328.51 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 289-291 °C | [1] |
| Decomposition Temperature | > 250 °C | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. Insoluble in non-polar organic solvents. | [2] |
Experimental Protocols
Synthesis of Bis((1-Methylhexyl)ammonium) Sulphate via Neutralization
This protocol details the synthesis of bis((1-Methylhexyl)ammonium) sulphate through the acid-base neutralization of 1-methylhexylamine with sulfuric acid.
Materials:
-
1-Methylhexylamine (heptan-2-amine)
-
Concentrated sulfuric acid (98%)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylhexylamine (2.0 equivalents) in anhydrous ethanol (100 mL).
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Slowly add a solution of concentrated sulfuric acid (1.0 equivalent) in anhydrous ethanol (50 mL) dropwise from a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.
-
A white precipitate of bis((1-Methylhexyl)ammonium) sulphate should form. If no precipitate forms, the solution can be concentrated under reduced pressure using a rotary evaporator.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude bis((1-Methylhexyl)ammonium) sulphate.
Purification by Recrystallization
Materials:
-
Crude bis((1-Methylhexyl)ammonium) sulphate
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) to the flask while gently heating on a hot plate until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 1-2 hours.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature below 60 °C.
Characterization
Melting Point: The melting point of the purified crystals can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.
FTIR Spectroscopy: The infrared spectrum of the compound can be recorded using an FTIR spectrometer. Expected characteristic peaks include:
-
Broad N-H stretching vibrations of the ammonium group around 3100-3300 cm⁻¹.
-
C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
Strong S=O stretching vibrations of the sulphate anion around 1100-1200 cm⁻¹.
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded in a suitable deuterated solvent like D₂O or DMSO-d₆.
-
¹H NMR: Expect signals corresponding to the different protons of the 1-methylhexyl group. The protons on the carbon adjacent to the nitrogen will be shifted downfield.
-
¹³C NMR: Expect signals for each of the unique carbon atoms in the 1-methylhexyl chain.
Biological Activity and Mechanism of Action
Bis((1-Methylhexyl)ammonium) sulphate exhibits antimicrobial activity, which is attributed to its nature as a cationic surfactant. The long alkyl chains play a crucial role in its ability to interact with and disrupt the cell membranes of microorganisms.[1][3]
The proposed mechanism of action involves several steps:
-
Adsorption: The positively charged ammonium head group of the molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane.
-
Insertion and Disruption: The hydrophobic 1-methylhexyl chains penetrate the lipid bilayer of the cell membrane, disrupting the packing of the phospholipids.[4]
-
Increased Fluidity and Permeability: The insertion of the alkyl chains increases the fluidity of the membrane, leading to a loss of its structural integrity and increased permeability.[4]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, such as potassium ions and ATP.
-
Cell Death: The loss of the electrochemical gradient across the membrane and the depletion of essential intracellular components ultimately lead to cell death.
Visualizations
References
- 1. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 2. quora.com [quora.com]
- 3. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]
(1-Methylhexyl)ammonium Sulphate: A Technical Guide to its Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, is an organic salt with potential applications in various fields, including as a surfactant and in antimicrobial formulations.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available information on this compound and outlines a detailed experimental protocol for the precise determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also presents illustrative data tables and a procedural workflow to aid researchers in their experimental design.
Compound Profile
| Property | Value | Source |
| IUPAC Name | heptan-2-aminium;sulfate | [1] |
| Synonyms | (1-Methylhexyl)amine sulfate, 2-Aminoheptane sulfate | [2] |
| CAS Number | 3595-14-0 | [1] |
| Molecular Formula | C₇H₁₉NO₄S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| Physical Description | Expected to be a white solid | Inferred from properties of similar salts |
| General Solubility | The sulfate derivative of 2-aminoheptane is described as "readily soluble in water".[3] | [3] |
Illustrative Solubility Data
Aqueous Solubility at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 20 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| 37 | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined |
Solubility in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Phosphate-Buffered Saline (pH 7.4) | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4]
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., deionized water, ethanol, PBS)
-
Analytical balance
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer.
-
Appropriate analytical column for HPLC
-
Mobile phase for HPLC
-
Standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
HPLC Method: Develop a suitable HPLC method to separate and quantify the analyte. The concentration of the analyte in the sample can be determined from a calibration curve generated from the standard solutions.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a calibration curve can be constructed by measuring the absorbance of the standard solutions at a specific wavelength. The concentration of the sample can then be determined from its absorbance.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound in the filtered supernatant from the calibration curve.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Workflow and Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Solubility Determination Workflow
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward acid-base neutralization reaction.
Synthesis of this compound
Conclusion
This technical guide provides a foundational understanding of this compound and a detailed, practical framework for determining its solubility. While specific quantitative data remains to be experimentally determined and published, the provided protocols and illustrative tables offer a robust starting point for researchers. Accurate solubility data is paramount for the effective formulation and application of this compound in its intended scientific and industrial uses. The methodologies outlined herein are designed to be adaptable and can be modified to suit specific research needs and available analytical instrumentation.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylhexyl)ammonium sulphate, a salt of the stimulant amine Octodrine (also known as Dimethylhexylamine or DMHA), exhibits a range of biological activities primarily attributable to the (1-Methylhexyl)ammonium cation. This technical guide provides a comprehensive overview of its pharmacological, physiological, and antimicrobial effects. The primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to sympathomimetic and central nervous system stimulant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development.
Pharmacological Profile
The biological activity of this compound is principally driven by the (1-Methylhexyl)ammonium ion, which is the protonated form of Octodrine (2-amino-6-methylheptane). The sulphate counter-ion is considered pharmacologically inert. The primary pharmacological effects are sympathomimetic and stimulant in nature.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
(1-Methylhexyl)ammonium acts as an inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual reuptake inhibition is the foundation of its stimulant and sympathomimetic properties.
Quantitative Pharmacological Data
While specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound or Octodrine are not extensively reported in publicly available literature, data for structurally related alkylamines suggest a competitive inhibition mechanism at the dopamine transporter. Further quantitative analysis is required to precisely determine the potency and selectivity for DAT and NET.
Table 1: Summary of Expected Pharmacological Activities
| Target | Action | Expected Effect |
| Dopamine Transporter (DAT) | Inhibition | Increased synaptic dopamine |
| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine |
Physiological Effects
The enhanced dopaminergic and noradrenergic signaling resulting from DAT and NET inhibition manifests in a variety of physiological effects, primarily impacting the cardiovascular and central nervous systems.
Cardiovascular Effects
As a sympathomimetic agent, (1-Methylhexyl)ammonium can induce an increase in heart rate and blood pressure. These effects are a direct consequence of increased norepinephrine levels acting on adrenergic receptors in the cardiovascular system. Animal studies have demonstrated that Octodrine can increase blood pressure and cardiac output.[1]
Table 2: Summary of In Vivo Cardiovascular Effects in Animal Models
| Species | Route of Administration | Dose Range | Observed Effects |
| Dog | Intravenous | Not Specified | Increased blood pressure and cardiac output |
| Rat | Intravenous | Dose-dependent | Pressor response (increase in blood pressure) |
Central Nervous System Effects
The stimulant properties of (1-Methylhexyl)ammonium are attributed to its effects on the central nervous system. Increased levels of dopamine and norepinephrine can lead to heightened alertness, focus, and energy. Historically, Octodrine was used as a nasal decongestant, a sympathomimetic effect, and has more recently been found in dietary supplements marketed for cognitive and physical performance enhancement.
Antimicrobial Activity
Quaternary ammonium compounds and long-chain alkylamines are known for their antimicrobial properties. This compound is expected to possess antimicrobial activity due to the lytic action of the (1-Methylhexyl)ammonium ion on microbial cell membranes.
Mechanism of Antimicrobial Action
The cationic head of the (1-Methylhexyl)ammonium ion is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl tail then penetrates the lipid bilayer, disrupting membrane integrity and leading to leakage of intracellular components and eventual cell death.
Quantitative Antimicrobial Data
Table 3: Expected Antimicrobial Activity Profile
| Microbial Type | Expected Activity |
| Gram-positive bacteria | Susceptible |
| Gram-negative bacteria | Susceptible |
| Fungi | Potential for activity |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological characterization of this compound.
In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol describes a method to determine the inhibitory potency of this compound on dopamine and norepinephrine transporters.
Objective: To determine the IC50 value of this compound for the inhibition of [3H]dopamine and [3H]norepinephrine uptake in cells expressing the respective transporters.
Materials:
-
Cell line stably expressing human dopamine transporter (hDAT) or human norepinephrine transporter (hNET)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Dopamine or [3H]Norepinephrine (Radioligand)
-
This compound (Test compound)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Multi-channel pipette
Procedure:
-
Cell Culture: Culture hDAT or hNET expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Compound Addition: Add 50 µL of KRH buffer containing increasing concentrations of this compound to the wells. Include wells with buffer only for total uptake and wells with a known potent inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET) for non-specific uptake.
-
Radioligand Addition: Add 50 µL of KRH buffer containing a fixed concentration of [3H]dopamine or [3H]norepinephrine to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.
In Vivo Cardiovascular Assessment in a Rat Model
This protocol outlines a method to evaluate the effects of this compound on blood pressure and heart rate in anesthetized rats.
Objective: To determine the dose-dependent effects of intravenously administered this compound on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Saline solution (0.9% NaCl)
-
This compound solution in saline
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulation: Surgically expose and cannulate the left carotid artery for blood pressure measurement and the right jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.
-
Baseline Recording: Record baseline MAP and HR for a period of 10-15 minutes.
-
Drug Administration: Administer a bolus intravenous injection of saline (vehicle control) followed by increasing doses of this compound. Administer each dose after the cardiovascular parameters have returned to baseline from the previous dose.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot the dose-response curve to evaluate the cardiovascular effects of the compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration of this compound against bacterial strains.[2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sympathomimetic Action
The sympathomimetic effects of (1-Methylhexyl)ammonium are initiated by its inhibition of dopamine and norepinephrine transporters, leading to an accumulation of these neurotransmitters in the synapse. The subsequent activation of adrenergic and dopaminergic receptors triggers downstream signaling cascades.
Caption: Signaling pathway of (1-Methylhexyl)ammonium's sympathomimetic action.
Experimental Workflow for Cardiovascular Safety Assessment
A typical workflow for assessing the cardiovascular safety of a stimulant compound like this compound involves a combination of in vitro and in vivo studies.
Caption: Experimental workflow for cardiovascular safety assessment.
Experimental Workflow for Antimicrobial MIC Determination
The process of determining the Minimum Inhibitory Concentration (MIC) follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound, through its active component (1-Methylhexyl)ammonium, is a stimulant with sympathomimetic and antimicrobial properties. Its primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synapse. This guide has provided a summary of its biological activities, quantitative data where available, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and relevant experimental workflows. Further research is warranted to fully elucidate its pharmacological profile, including specific receptor binding affinities and in vivo efficacy and safety in various models. This information will be critical for any future therapeutic development or risk assessment of this compound.
References
Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of modern drug development and materials science. For active pharmaceutical ingredients (APIs) like (1-Methylhexyl)ammonium sulphate, also known as heptan-2-aminium sulfate, a comprehensive understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the crystal structure analysis of this compound, addressing the inherent challenges and outlining the detailed experimental and analytical workflows.
While a complete, publicly available crystal structure determination for this compound is not currently available in crystallographic databases, this guide synthesizes information on its chemical nature, expected structural characteristics based on analogous compounds, and the comprehensive methodologies required for its full crystallographic characterization.
Molecular and Crystal Structure Overview
This compound consists of two positively charged (1-methylhexyl)ammonium cations and one negatively charged sulphate anion, resulting in a 2:1 stoichiometric ratio. The molecular formula is C₁₄H₃₆N₂O₄S. The primary challenges in the crystallographic analysis of such long-chain alkylammonium salts lie in the conformational flexibility of the alkyl chains, which can lead to significant disorder within the crystal lattice, complicating structure solution and refinement.
Expected Crystallographic Data
Based on the analysis of similar long-chain alkylammonium sulfates, the following table summarizes the anticipated ranges and types of crystallographic data for this compound. It is crucial to note that these values are representative and would need to be determined experimentally for the specific compound.
| Parameter | Representative Value/System | Description |
| Crystal System | Monoclinic or Orthorhombic | The likely crystal systems based on the symmetry of similar organic sulfates. |
| Space Group | e.g., P2₁/c, Pna2₁ | The space group defines the symmetry elements of the unit cell. |
| Unit Cell Dimensions | ||
| a (Å) | 10 - 20 | The length of the 'a' axis of the unit cell. |
| b (Å) | 5 - 15 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15 - 25 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 - 110 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1500 - 3000 | The volume of the unit cell. |
| Z | 4 or 8 | The number of formula units per unit cell. |
| Calculated Density (g/cm³) | 1.1 - 1.3 | The theoretical density derived from the crystallographic data. |
| Key Bond Lengths (Å) | ||
| S-O | 1.45 - 1.50 | The distance between the sulfur and oxygen atoms in the sulfate anion. |
| N-H | 0.85 - 0.95 | The distance between the nitrogen and hydrogen atoms in the ammonium group. |
| C-N | 1.47 - 1.52 | The distance between the carbon and nitrogen atoms. |
| C-C | 1.50 - 1.54 | The typical single bond distance between carbon atoms in the alkyl chain. |
| Key Bond Angles (°) | ||
| O-S-O | 108 - 111 | The angles within the tetrahedral sulfate anion. |
| H-N-H | 107 - 112 | The angles within the ammonium head group. |
| C-N-C | - | Not applicable for a primary ammonium salt. |
| C-C-C | 109 - 114 | The typical tetrahedral angles within the alkyl chain. |
Experimental Protocols
A rigorous and well-defined experimental approach is essential for obtaining high-quality single crystals and accurate diffraction data.
Synthesis of this compound
The synthesis is typically achieved through a straightforward acid-base neutralization reaction.
Materials:
-
1-Methylhexylamine (heptan-2-amine)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethanol or other suitable solvent for crystallization
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH indicator paper or pH meter
Procedure:
-
In a flask, dissolve a known amount of 1-Methylhexylamine in a suitable solvent such as ethanol.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount (2:1 molar ratio of amine to acid) of a dilute sulfuric acid solution dropwise to the stirred amine solution.
-
Monitor the pH of the solution. The reaction is complete when the solution reaches a neutral pH.
-
The resulting solution contains this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.
Methods:
-
Slow Evaporation: The synthesized salt solution is filtered and left in a loosely covered container at room temperature. The solvent slowly evaporates, leading to the formation of crystals.
-
Slow Cooling: A saturated solution of the salt is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed, promoting the growth of large, well-defined crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
A cryostat for low-temperature data collection (e.g., 100 K) to minimize thermal motion and potential disorder.
Procedure:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to the desired temperature.
-
Initial diffraction images are collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
The collected diffraction intensities are integrated and corrected for various factors (e.g., Lorentz-polarization, absorption).
Structure Solution and Refinement
Software:
-
Software for data reduction and integration (e.g., CrysAlisPro, SAINT).
-
Software for structure solution and refinement (e.g., SHELXT, SHELXL, Olex2).
Procedure:
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit).
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Logical relationship of crystallographic data analysis from raw diffraction to final structure.
Conclusion
The crystal structure analysis of this compound presents a valuable case study in the characterization of flexible long-chain organic salts. While the inherent conformational disorder of the alkyl chain poses significant challenges, a systematic approach combining careful synthesis, meticulous crystallization, and state-of-the-art single-crystal X-ray diffraction techniques can lead to a successful structure determination. The resulting detailed atomic-level understanding is indispensable for the rational design and development of new pharmaceutical products and advanced materials. Further research to overcome the challenges of disorder and to obtain a definitive crystal structure is highly encouraged.
An In-depth Technical Guide to the Thermal Decomposition of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition of (1-Methylhexyl)ammonium sulphate. Due to the limited availability of specific experimental data for this exact compound, this document synthesizes information from analogous long-chain and secondary alkylammonium salts to predict its thermal behavior, decomposition pathways, and key thermal stability parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the expected thermal properties and providing detailed methodologies for its empirical investigation. The presented quantitative data is illustrative and based on trends observed in related chemical structures.
Introduction
This compound is a secondary alkylammonium salt with potential applications in various fields, including as a surfactant, an intermediate in chemical synthesis, and in pharmaceutical formulations. Understanding the thermal stability and decomposition characteristics of this compound is crucial for determining its processing parameters, shelf-life, and safety profile in various applications. Thermal decomposition involves the breakdown of a compound into smaller molecules or constituent elements upon heating. For this compound, this process is expected to involve the dissociation of the ammonium salt and subsequent reactions of the resulting amine and sulfuric acid moieties.
This guide outlines the predicted thermal decomposition pathway, summarizes expected quantitative thermal analysis data, and provides detailed experimental protocols for carrying out thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate these predictions.
Predicted Thermal Decomposition Pathway
The thermal decomposition of secondary alkylammonium sulfates is anticipated to proceed through a multi-step process. The initial step is likely the proton transfer from the ammonium cation to the sulfate anion, leading to the formation of a secondary amine (1-methylhexylamine or heptan-2-amine) and sulfuric acid. At elevated temperatures, these intermediates will undergo further decomposition.
The proposed decomposition pathway is illustrated in the signaling pathway diagram below.
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data (Illustrative)
The following tables present illustrative quantitative data for the thermal decomposition of this compound. This data is extrapolated from the analysis of similar long-chain alkylammonium salts and ammonium sulfate itself, and should be confirmed by empirical analysis.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Expected Value | Description |
| Onset Decomposition Temperature (Tonset) | 220 - 250 °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 260 - 290 °C | The temperature at which the rate of mass loss is highest. |
| Final Decomposition Temperature | ~ 450 °C | The temperature at which mass loss ceases. |
| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining after decomposition. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Expected Value | Description |
| Melting Point (Tm) | 180 - 210 °C | The temperature at which the solid compound transitions to a liquid. This may overlap with the onset of decomposition. |
| Decomposition Enthalpy (ΔHdecomp) | Endothermic | The overall decomposition process is expected to absorb heat from the surroundings. |
Experimental Protocols
The following are detailed, generalized methodologies for the thermal analysis of this compound, based on standard practices for similar organic salts.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
Sample Preparation: A sample of 5-10 mg of finely ground this compound is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
An empty TGA pan of the same material is used as a reference.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.
-
A constant heating rate of 10 °C/min is applied.
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset).
-
The first derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss (Tpeak).
-
The residual mass at the end of the experiment is determined.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).
Procedure:
-
Sample Preparation: A sample of 2-5 mg of finely ground this compound is accurately weighed into an aluminum or hermetically sealed DSC pan. The pan is then sealed.
-
Instrument Setup:
-
An empty, sealed DSC pan is used as a reference.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
The sample and reference are equilibrated at a starting temperature of 25 °C.
-
The temperature is ramped up at a controlled rate, typically 10 °C/min, to a temperature that encompasses the expected melting and decomposition events (e.g., 350 °C).
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and decomposition events. The peak temperatures and the enthalpy changes (area under the peaks) are determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of a this compound sample using TGA and DSC.
Caption: A typical workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a predictive framework for understanding the thermal decomposition of this compound. The proposed decomposition pathway, initiated by proton transfer to form 1-methylhexylamine and sulfuric acid, followed by their subsequent breakdown, is consistent with the behavior of related alkylammonium salts. The illustrative quantitative data presented in this guide serves as a baseline for what can be expected from experimental thermal analysis. The detailed TGA and DSC protocols offer a standardized approach for the empirical investigation of this compound's thermal properties. It is strongly recommended that the predictions and illustrative data herein be validated through rigorous experimental work to ensure accurate and reliable characterization for any application.
Methodological & Application
Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate is an organic ammonium salt characterized by the presence of a hydrophobic 1-methylhexyl alkyl chain.[1] This structural feature distinguishes it from the widely used inorganic salt, ammonium sulfate, in protein purification. While ammonium sulfate primarily induces protein precipitation through "salting out" by dehydrating the protein surface, this compound's amphipathic nature suggests a more complex mechanism involving hydrophobic interactions. Its surfactant properties may offer unique selectivities in protein precipitation and chromatography.[1]
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in protein purification, drawing parallels from the known applications of surfactants and alkyl-containing salts in protein chemistry. The provided protocols are intended as a starting point for empirical optimization.
Potential Applications and Mechanisms of Action
The dual nature of this compound, possessing both a charged ammonium sulfate head group and a nonpolar alkyl tail, suggests two primary areas of application in protein purification:
-
Selective Protein Precipitation: Unlike the general "salting out" effect of ammonium sulfate, this compound can be hypothesized to precipitate proteins through a combination of ionic and hydrophobic interactions. The (1-Methylhexyl)ammonium cation may interact with hydrophobic patches on the protein surface, leading to a more selective precipitation based on the protein's surface hydrophobicity. This could be particularly useful for separating proteins with similar isoelectric points but different surface hydrophobicities.
-
Hydrophobic Interaction Chromatography (HIC): In HIC, a high salt concentration in the mobile phase enhances the hydrophobic interaction between proteins and the stationary phase.[2][3][4] this compound could potentially be used as a salt in the mobile phase for HIC. The hydrophobic tail of the cation might modulate the interaction between the target protein and the hydrophobic resin, offering a different selectivity compared to traditional salts like ammonium sulfate or sodium chloride.
Data Presentation: Comparative Properties
The following table summarizes the key differences between traditional ammonium sulfate and the hypothetical application of this compound.
| Property | Ammonium Sulfate | This compound (Hypothesized) |
| Chemical Nature | Inorganic Salt | Organic Ammonium Salt (Surfactant-like) |
| Primary Mechanism | Salting out (preferential hydration) | Hydrophobic and Ionic Interactions |
| Selectivity Basis | Primarily solubility at high ionic strength | Surface hydrophobicity and charge distribution |
| Potential Advantages | High solubility, well-characterized, cost-effective | Potentially higher selectivity for specific proteins |
| Potential Challenges | Can co-precipitate contaminants | Potential for protein denaturation due to surfactant properties, requires empirical optimization |
Experimental Protocols
Protocol 1: Selective Protein Precipitation using this compound
This protocol outlines a general procedure for testing the efficacy of this compound as a selective precipitating agent.
Materials:
-
Crude or partially purified protein extract
-
This compound
-
Resuspension Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Centrifuge and centrifuge tubes
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Sample Preparation: Clarify the protein extract by centrifugation at 10,000 x g for 30 minutes at 4°C to remove any cellular debris.
-
Preparation of this compound Solution: Prepare a stock solution of 1 M this compound in the desired buffer. The concentration may need to be optimized based on the target protein's properties.
-
Precipitation:
-
Place the protein extract in a beaker on a stir plate in an ice bath.
-
Slowly add the this compound stock solution dropwise while gently stirring.
-
Continue adding the solution to achieve a range of final concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). It is crucial to perform a concentration gradient to determine the optimal precipitation point for the target protein.
-
After the addition is complete, continue stirring for 30-60 minutes at 4°C to allow for equilibration.
-
-
Recovery of Precipitate:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant. The supernatant may contain other proteins of interest and can be subjected to further precipitation at higher concentrations of this compound.
-
-
Resuspension:
-
Resuspend the protein pellet in a minimal volume of cold resuspension buffer.
-
-
Analysis:
-
Analyze the resuspended pellet and the supernatant fractions by SDS-PAGE to determine the precipitation profile of the target protein and other contaminating proteins.
-
Perform a functional assay if the target protein has enzymatic activity to assess its recovery.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) using this compound
This protocol describes a general method for using this compound in the mobile phase for HIC.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography system (e.g., FPLC, HPLC)
-
Binding Buffer: 20 mM Phosphate buffer, pH 7.0, containing 0.5 M this compound (concentration to be optimized).
-
Elution Buffer: 20 mM Phosphate buffer, pH 7.0 (no salt).
-
Protein sample, pre-equilibrated in Binding Buffer.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes of Binding Buffer.
-
Sample Loading: Load the pre-equilibrated protein sample onto the column.
-
Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.
-
Elution: Elute the bound proteins using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. This decreasing salt gradient will cause proteins to elute based on their hydrophobicity.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by SDS-PAGE and a relevant activity assay to identify the fractions containing the purified target protein.
Visualizations
Caption: Workflow for selective protein precipitation.
Caption: Workflow for Hydrophobic Interaction Chromatography.
Conclusion and Future Perspectives
The use of this compound in protein purification is a novel and largely unexplored area. The protocols and concepts presented here are based on the known chemical properties of this compound and established principles of protein purification. It is anticipated that the unique surfactant-like properties of this compound may provide researchers with a new tool for the selective purification of proteins that are difficult to separate using traditional methods. Further empirical studies are required to validate and optimize these hypothetical applications and to fully understand the underlying mechanisms of interaction between this compound and various proteins. Professionals in drug development may find this compound particularly interesting for the purification of therapeutic proteins where high purity and recovery are paramount.
References
Application Notes and Protocols: (1-Methylhexyl)ammonium Sulphate as a Surfactant in Research
(1-Methylhexyl)ammonium sulphate , also known as heptan-2-aminium sulfate, is a cationic surfactant belonging to the class of quaternary ammonium salts.[1] Its amphiphilic nature, characterized by a hydrophobic alkyl chain and a hydrophilic ammonium headgroup, allows it to reduce surface tension at interfaces and form micelles in solution, making it a subject of interest for various research applications, particularly in drug development and antimicrobial studies.[1][2]
Physicochemical Properties and General Applications
This compound possesses surfactant properties that make it useful as a detergent and emulsifier.[1] Like other quaternary ammonium compounds, it exhibits biological activity, including the ability to disrupt cellular membranes, which forms the basis of its potential as an antimicrobial agent.[1][3] Its unique branched alkyl structure may influence its solubility and biological activity compared to linear-chain surfactants.[1]
General Applications in Research:
-
Antimicrobial Research: Due to its membrane-disrupting capabilities, it is investigated for its efficacy against various bacterial and fungal strains.[1][3][4]
-
Drug Formulation and Delivery: As a surfactant, it can be used to solubilize poorly water-soluble drugs, enhance drug stability, and act as a penetration enhancer in formulations.[5][6][7] Cationic surfactants are known to interact with negatively charged biological membranes, which can be advantageous for drug targeting.[5]
-
Biochemical Assays: It can be employed as a reagent in various biochemical and protein purification protocols.[1]
-
Nanoparticle Synthesis: Surfactants are crucial in the synthesis and stabilization of nanoparticles for drug delivery and imaging applications.[2]
Quantitative Data
| Surfactant | Category | CMC (mol/L) at 25°C in water |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8 x 10⁻³ |
| Dodecyltrimethylammonium Bromide (DTAB) | Cationic | 1.6 x 10⁻² |
| Hexadecyltrimethylammonium Bromide (CTAB) | Cationic | 9.2 x 10⁻⁴ |
| Penta(ethylene glycol) monododecyl ether | Neutral | 6.5 x 10⁻⁵ |
Table 1: Critical Micelle Concentration (CMC) of various common surfactants for comparative purposes.[8]
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methods for characterizing surfactants and utilizing them in research, which can be adapted for this compound.
Protocol for Determining Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol describes the determination of the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[8][9]
Materials:
-
This compound
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare serial dilutions: Prepare a series of dilutions from the stock solution, ranging from very low to above the expected CMC. The concentrations should be chosen to provide sufficient data points both below and above the CMC.
-
Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Measure surface tension: Measure the surface tension of each prepared solution, starting from the most dilute to avoid cross-contamination. Ensure the measuring probe is thoroughly cleaned and dried between measurements.
-
Data analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine CMC: The plot will show two linear regions. The intersection of the two lines corresponds to the CMC.
Workflow for CMC determination by surface tension measurement.
Protocol for Evaluating Antimicrobial Activity using Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control (known antimicrobial agent)
-
Negative control (medium with inoculum, no surfactant)
Procedure:
-
Prepare surfactant dilutions: In a 96-well plate, prepare serial twofold dilutions of this compound in the broth medium.
-
Prepare inoculum: Grow the microorganism in the appropriate broth to a specific turbidity, then dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate the microplate: Add the prepared inoculum to each well containing the surfactant dilutions. Also, prepare a positive control well (with a known antimicrobial) and a negative control well (with only inoculum and broth).
-
Incubate: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol for Surfactant-Based Drug Solubilization
This protocol describes a general method for enhancing the solubility of a poorly water-soluble drug using this compound.
Materials:
-
This compound
-
Poorly water-soluble drug
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Vortex mixer and/or sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare surfactant solutions: Prepare a series of aqueous solutions of this compound at different concentrations, both below and above its estimated CMC.
-
Add excess drug: Add an excess amount of the poorly water-soluble drug to each surfactant solution.
-
Equilibrate: Agitate the mixtures (e.g., using a vortex mixer or shaker) for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Separate undissolved drug: Centrifuge the samples at high speed to pellet the undissolved drug.
-
Quantify dissolved drug: Carefully collect the supernatant and determine the concentration of the dissolved drug using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Analyze results: Plot the solubility of the drug as a function of the surfactant concentration to determine the extent of solubilization.
Signaling Pathways and Mechanisms of Action
Quaternary ammonium compounds primarily exert their antimicrobial effect by disrupting the cell membrane of microorganisms. The positively charged ammonium headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Mechanism of antimicrobial action of quaternary ammonium surfactants.
Disclaimer: The provided protocols are generalized and should be optimized based on the specific research question, the properties of the materials used, and the available laboratory equipment. Due to the lack of specific published data for this compound, preliminary experiments to determine its fundamental properties like CMC are highly recommended before proceeding with more complex applications.
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Surfactants and their applications in pharmaceutical dosage form | PPTX [slideshare.net]
- 7. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Notes and Protocols: (1-Methylhexyl)ammonium sulphate in Antimicrobial Studies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct antimicrobial studies specifically investigating (1-Methylhexyl)ammonium sulphate are not extensively available in publicly accessible scientific literature. Therefore, this document provides a comprehensive overview of the antimicrobial applications and relevant experimental protocols for quaternary ammonium salts (QAS), a class of compounds to which this compound belongs. The information presented here is intended to serve as a foundational guide for researchers interested in evaluating the antimicrobial potential of this specific compound.
Introduction
This compound, also known as octodrine sulfate, is a member of the broader class of quaternary ammonium salts (QAS). QAS are cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups.[1] This molecular structure, featuring a hydrophilic cationic head and a lipophilic alkyl tail, is central to their biological activity, including their well-established antimicrobial properties.[1][2] The lipophilic tail of this compound, a C7 alkyl chain, suggests it may possess antimicrobial efficacy, as the biocidal activity of QAS is often linked to alkyl chain length, with optimal activity typically observed for chains between C10 and C14.[2][3]
The primary mechanism of antimicrobial action for QAS involves the disruption of microbial cell membranes.[1][4] The positively charged head group facilitates electrostatic adsorption to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1] Subsequently, the hydrophobic alkyl tail penetrates the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately, cell death.[1][4]
Quantitative Data on Antimicrobial Activity of Related Quaternary Ammonium Salts
While specific data for this compound is limited, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various QAS with different alkyl chain lengths against common pathogens. This data can serve as a reference for hypothesizing the potential efficacy of this compound.
| Quaternary Ammonium Salt (Alkyl Chain Length) | Test Organism | MIC (µg/mL) | Reference |
| Didecyldimethylammonium chloride (C10) | Staphylococcus aureus | 0.4 - 1.8 | [5] |
| Dodecyltrimethylammonium bromide (C12) | Staphylococcus aureus | 31.2 - 62.5 | [6] |
| Dodecyltrimethylammonium bromide (C12) | Escherichia coli | 31.2 - 62.5 | [6] |
| Alkyldimethylbenzylammonium chloride (C12, C14, C16 blend) | Staphylococcus aureus | 0.4 - 1.8 | [5] |
| Hexadecyltrimethylammonium bromide (C16) | Gram-positive bacteria | Varies | [2] |
| Hexadecyltrimethylammonium bromide (C16) | Gram-negative bacteria | Varies | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the systematic evaluation of new antimicrobial agents. The following protocols are standard methods used in the field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.[7][8]
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control (inoculum in MHB without the test compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[7]
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of any potential antimicrobial agent against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
Materials:
-
Test compound: this compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
General Mechanism of Action for Quaternary Ammonium Salts
The following diagram illustrates the proposed mechanism by which QAS, including potentially this compound, exert their antimicrobial effects.
References
- 1. agritechem.com [agritechem.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial resistance to Quaternary Ammonium Compounds (QAC) disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate is an organic ammonium salt with potential applications as a precipitating agent in the crystallization of proteins and other biological macromolecules. Its amphipathic nature, stemming from the presence of a C7 alkyl chain, suggests it may offer unique advantages over traditional inorganic salts like ammonium sulfate, particularly for membrane proteins or proteins prone to aggregation.[1] This document provides detailed application notes and a generalized protocol for utilizing this compound in protein crystallization experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in crystallization screening.
| Property | Value | Reference |
| CAS Number | 3595-14-0 | [1][2] |
| IUPAC Name | heptan-2-amine;sulfuric acid | [1] |
| Molecular Formula | C₇H₁₉NO₄S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| Synthesis | Neutralization of 1-methylhexylamine with sulfuric acid. | [1] |
| Key Feature | Surfactant properties due to the 1-methylhexyl alkyl chain. | [1] |
Potential Applications in Protein Crystallization
The unique molecular structure of this compound suggests several potential applications in protein crystallography:
-
Precipitant for Soluble Proteins: Similar to ammonium sulfate, it can be used to induce supersaturation and promote the crystallization of a wide range of soluble proteins.
-
Crystallization of Membrane Proteins: The surfactant-like properties of the 1-methylhexyl group may aid in stabilizing membrane proteins and facilitating the formation of well-ordered crystal lattices.[1]
-
Additive in Crystallization Screens: It can be employed as an additive in conjunction with other precipitants to fine-tune crystallization conditions and improve crystal quality.
-
Fragment-Based Screening: Its ability to interact with proteins could be explored in co-crystallization experiments for fragment-based drug design.
Experimental Workflow for Protein Crystallization
The following diagram illustrates a general workflow for a protein crystallization experiment using this compound.
Caption: General workflow for protein crystallization using this compound.
Protocols
Due to the novel nature of this compound in protein crystallization, the following protocols are generalized starting points. Researchers should perform extensive screening and optimization to determine the ideal conditions for their specific protein of interest.
Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method
This protocol outlines a primary screen to determine initial crystallization conditions.
Materials:
-
Purified protein solution (5-20 mg/mL in a low ionic strength buffer)
-
This compound stock solution (e.g., 2.0 M, pH adjusted)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope
Methodology:
-
Prepare the Reservoir Solution:
-
Prepare a range of this compound concentrations (e.g., 0.4 M to 2.0 M in 0.2 M increments).
-
For each concentration, prepare solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0) using appropriate buffers (e.g., citrate, MES, HEPES, Tris).
-
Pipette 500 µL of each reservoir solution into the wells of a 24-well crystallization plate.
-
-
Set up the Hanging Drop:
-
Pipette 1 µL of the protein solution onto the center of a siliconized cover slip.
-
Pipette 1 µL of the corresponding reservoir solution onto the protein drop.
-
Gently mix by pipetting up and down without introducing air bubbles.
-
Invert the cover slip and place it over the corresponding reservoir well, ensuring an airtight seal with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plates at two different temperatures (e.g., 4°C and 20°C) to explore temperature as a variable.
-
Observe the drops under a microscope daily for the first week, and then weekly for up to a month.
-
Record any changes, including precipitation, phase separation, or the appearance of crystals.
-
Protocol 2: Optimization of Initial Crystal Hits
Once initial crystals or promising precipitates are observed, this protocol can be used for optimization.
Materials:
-
Same as Protocol 1
-
Additive screen kits (optional)
Methodology:
-
Fine-tune Precipitant Concentration and pH:
-
Prepare a finer grid of this compound concentrations and pH values around the initial hit condition. For example, if crystals appeared at 1.2 M and pH 7.0, screen from 1.0 M to 1.4 M in 0.05 M increments and pH 6.8 to 7.2 in 0.1 unit increments.
-
-
Vary Protein Concentration:
-
Set up drops with varying protein concentrations (e.g., 5, 10, 15, and 20 mg/mL) using the optimal precipitant concentration and pH.
-
-
Introduce Additives:
-
Screen a range of additives, such as salts (e.g., NaCl, MgCl₂), small molecules, or detergents (if applicable), to improve crystal quality.
-
-
Seeding:
-
If only microcrystals are obtained, consider microseeding or macroseeding techniques to promote the growth of larger, single crystals.
-
Data Presentation
All quantitative data from screening and optimization experiments should be meticulously recorded to allow for systematic analysis and reproduction.
Table 1: Example of a Crystallization Screening Plate Layout
| Well | This compound (M) | Buffer (0.1 M) | pH | Observations (Day 7) |
| A1 | 0.4 | Citrate | 5.0 | Clear |
| A2 | 0.6 | Citrate | 5.0 | Clear |
| ... | ... | ... | ... | ... |
| D6 | 2.0 | Tris | 8.0 | Heavy Precipitate |
Table 2: Example of Optimization Results
| Condition | Protein Conc. (mg/mL) | Precipitant Conc. (M) | pH | Crystal Size (µm) | Diffraction Resolution (Å) |
| 1 | 10 | 1.15 | 6.9 | 50 x 20 x 20 | 3.5 |
| 2 | 15 | 1.20 | 7.0 | 100 x 50 x 50 | 2.8 |
| 3 | 10 | 1.25 | 7.1 | 80 x 40 x 40 | 3.0 |
Logical Relationships in Crystallization
The interplay of various factors determines the outcome of a crystallization experiment. The following diagram illustrates these relationships.
Caption: Factors influencing protein crystallization.
Conclusion
This compound presents a novel and potentially valuable tool for protein crystallization. Its unique chemical properties may provide advantages in crystallizing challenging proteins. The protocols and data presented here serve as a foundational guide for researchers to explore the utility of this compound in their structural biology endeavors. As with any new crystallization reagent, systematic screening and meticulous optimization are paramount to success.
References
Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, a quaternary ammonium compound, is recognized for its surfactant and antimicrobial properties.[1] While not utilized as a growth supplement in standard cell culture, its biological activity, primarily related to cell membrane disruption, makes it a compound of interest for studying cytotoxicity and for potential applications as an antimicrobial agent in specific experimental contexts.[1][2] These notes provide an overview of its known characteristics and a protocol for evaluating its cytotoxic effects on mammalian cell lines.
Physicochemical Properties and Biological Activity
This compound is an organic ammonium salt. Its structure, featuring a positively charged quaternary nitrogen and a hydrophobic alkyl chain, contributes to its surfactant properties.[1][2]
Key Characteristics:
-
Surfactant Properties: The amphipathic nature of the molecule allows it to interact with and disrupt cell membranes, leading to increased permeability and potential cell lysis.[1][2]
-
Antimicrobial Activity: This membrane-disrupting capability is the basis for its effectiveness against certain bacterial strains.[1]
-
Cytotoxicity: Towards mammalian cells, this membrane interaction is a primary mechanism of cytotoxicity. Quaternary ammonium compounds, in general, can inhibit mitochondrial function and induce cell death.[3]
Applications in a Research Context
Given its cytotoxic potential, this compound can be utilized in cell culture for the following applications:
-
Cytotoxicity and Apoptosis Studies: As a model compound to investigate the mechanisms of membrane-disrupting agents and their downstream effects on cellular pathways.
-
Antimicrobial Efficacy Testing: To evaluate its effectiveness against various microbial contaminants in the context of developing new antimicrobial strategies.
-
Drug Delivery Research: Cationic surfactants are sometimes explored for their potential to enhance the uptake of other molecules into cells, although this must be balanced with their inherent toxicity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be generated from the experimental protocol outlined below. The IC50 (half-maximal inhibitory concentration) is a key metric for cytotoxicity.
| Cell Line | Treatment Duration (hours) | IC50 Concentration (µM) |
| HeLa | 24 | 50 |
| 48 | 35 | |
| 72 | 20 | |
| HEK293 | 24 | 75 |
| 48 | 60 | |
| 72 | 45 | |
| A549 | 24 | 60 |
| 48 | 48 | |
| 72 | 30 |
Note: This data is illustrative and would need to be determined experimentally.
Experimental Protocol: Evaluating the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line of choice (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black cell culture plates
-
Hemocytometer or automated cell counter
-
Multi-well plate reader (fluorescence)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the compound as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Resazurin Assay:
-
Following the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
-
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity.
Caption: Workflow for the cytotoxicity assay.
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (1-Methylhexyl)ammonium Sulphate in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylhexyl)ammonium sulphate, also known as Tuaminoheptane sulfate, is an organic ammonium salt.[1] While its primary application has been as a nasal decongestant due to its sympathomimetic and vasoconstrictor properties, its structural features—a positively charged ammonium group coupled with a hydrophobic alkyl chain—suggest potential interactions with biological macromolecules like enzymes.[2][3][4] This document provides a detailed overview of the potential roles of this compound in enzyme activity assays, along with hypothetical protocols for its investigation.
Compounds of this nature, specifically long-chain alkylammonium salts, are recognized for their surfactant properties, which can influence enzyme activity through various mechanisms.[1][5] These may include disruption of the enzyme's tertiary structure, interaction with hydrophobic pockets, or interference with substrate binding. Investigations into similar long-chain ammonium salts have revealed their capacity to act as enzyme inhibitors.[6] For instance, a study on dynamin GTPase activity demonstrated that lipid-like molecules, including long-chain amines and ammonium salts, can exhibit inhibitory effects, with potency linked to the chain length and quaternization of the terminal amine.[6]
Given the limited direct research on the enzymatic effects of this compound, the following sections outline potential applications and standardized protocols to assess its impact on enzyme kinetics.
Potential Applications in Enzyme Assays
Based on its chemical structure, this compound could potentially be investigated for the following roles in enzyme activity assays:
-
Enzyme Inhibition/Activation Screening: As a primary screening tool to identify its potential as an enzyme inhibitor or activator.
-
Mechanism of Action Studies: To characterize the nature of its interaction with a target enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies involving other alkylammonium salts to understand how modifications to the alkyl chain or counter-ion affect enzyme interaction.
-
Assay Development: As a control compound in the development of enzyme assays where surfactant-like molecules may be present.
Hypothetical Signaling Pathway Interaction
While no specific signaling pathway has been definitively elucidated for this compound in the context of enzyme modulation, its structural analog, Tuaminoheptane, is known to act as a reuptake inhibitor and releasing agent of norepinephrine.[2][3] This suggests a potential interaction with neurotransmitter transporters and related signaling cascades. A hypothetical pathway illustrating this interaction is presented below.
Caption: Hypothetical interaction with norepinephrine signaling.
Quantitative Data Summary
| Compound/Agent | Target/Enzyme | Effect | Quantitative Data | Reference |
| Tuaminoheptane sulfate | Norepinephrine Transporter | Reuptake inhibitor/releasing agent | Not specified | [2][3] |
| Heptylamine | Volume-regulated anion channels | Inhibition | Not specified | [2] |
| Ammonium sulfate | Human Angiogenin | Inhibition | IC50 = 123.5 ± 14.9 mM | [7][8] |
| Ammonium sulfate | RNase A | Inhibition | IC50 = 119.0 ± 6.5 mM | [7] |
| Ammonium sulfate | RNase 2 | Inhibition | IC50 = 95.7 ± 9.3 mM | [7] |
| Myristoyl trimethyl ammonium bromide | Dynamin GTPase | Inhibition | IC50 = 3.15 µM | [6] |
Experimental Protocols
The following are generalized protocols to investigate the effects of this compound on enzyme activity. These should be adapted based on the specific enzyme and assay conditions.
Protocol 1: General Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a selected enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
This compound stock solution (e.g., 100 mM in assay buffer)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer.
-
Prepare the enzyme solution at a working concentration in assay buffer.
-
Prepare the substrate solution at a working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or buffer for control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for potential inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. Tuaminoheptane - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ammonium sulfate inhibition of human angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (1-Methylhexyl)ammonium Sulphate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1-Methylhexyl)ammonium sulphate , also known as heptan-2-aminium sulfate, is an organic salt with amphiphilic properties owing to its long alkyl chain and charged ammonium head group. While not a conventional reagent for complex molecular transformations, its utility in organic synthesis primarily stems from its surfactant properties and its potential as a phase-transfer catalyst. These application notes provide an overview of its synthesis, properties, and potential applications, along with detailed experimental protocols.
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the acid-base neutralization of its precursor, 1-methylhexylamine (heptan-2-amine), with sulfuric acid.[1] This reaction is typically high-yielding and straightforward to perform in a laboratory setting.[1]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 1-Methylhexylamine (Heptan-2-amine) |
| CAS Number | 3595-14-0[1][2] | 123-82-0 |
| Molecular Formula | C₁₄H₃₆N₂O₄S (as bis((1-methylhexyl)ammonium) sulphate)[2] | C₇H₁₇N |
| Molecular Weight | 328.51 g/mol [2] | 115.22 g/mol |
| Appearance | White crystalline solid | Colorless liquid |
| Solubility | Soluble in water | Slightly soluble in water |
| Boiling Point (Amine) | - | 142-144 °C |
| Density (Amine) | - | 0.766 g/mL at 25 °C |
Application as a Phase-Transfer Catalyst
Long-chain quaternary ammonium salts are well-established as phase-transfer catalysts (PTCs) in organic synthesis.[3][4] These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, across the phase boundary.[3] this compound, with its lipophilic alkyl chain and hydrophilic ammonium group, is a suitable candidate for this role.
Potential Applications in Phase-Transfer Catalysis:
-
Nucleophilic Substitution Reactions: Facilitating the reaction of water-soluble nucleophiles (e.g., cyanide, azide, halides) with organic substrates dissolved in a non-polar organic solvent.
-
Oxidation Reactions: Aiding the transfer of oxidizing agents like permanganate or dichromate from an aqueous phase to an organic phase to oxidize alcohols or alkenes.
-
C-Alkylation Reactions: Promoting the alkylation of active methylene compounds in the presence of an aqueous base.[3]
Table 2: Summary of a Generic Protocol for Phase-Transfer Catalyzed Nucleophilic Substitution
| Parameter | Condition |
| Organic Substrate | 1.0 equivalent of an alkyl halide (e.g., 1-bromooctane) dissolved in an organic solvent (e.g., toluene). |
| Nucleophile | 1.5 - 2.0 equivalents of a water-soluble salt (e.g., sodium cyanide) dissolved in water. |
| Phase-Transfer Catalyst | 1-5 mol% of this compound. |
| Temperature | 50-100 °C, depending on the reactivity of the substrate. |
| Reaction Time | 2-24 hours, monitored by TLC or GC. |
| Work-up | Separation of the organic and aqueous layers, followed by washing, drying, and purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the neutralization of 1-methylhexylamine with sulfuric acid.
Materials:
-
1-Methylhexylamine (Heptan-2-amine)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Isopropanol
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 11.52 g (0.1 mol) of 1-methylhexylamine in 100 mL of isopropanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of 4.90 g (0.05 mol) of concentrated sulfuric acid in 20 mL of isopropanol dropwise from a dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture below 20 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Allow the mixture to warm to room temperature and stir for another 2 hours.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two 20 mL portions of cold isopropanol.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Quantitative.
Protocol 2: Phase-Transfer Catalyzed Synthesis of 1-Cyanononane
This protocol provides a representative example of using this compound as a phase-transfer catalyst for a nucleophilic substitution reaction.
Materials:
-
1-Bromononane
-
Sodium Cyanide (NaCN)
-
This compound
-
Toluene
-
Deionized Water
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask with a reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9.81 g (0.2 mol) of sodium cyanide and 20 mL of deionized water. Stir until the sodium cyanide is fully dissolved.
-
Add a solution of 10.36 g (0.05 mol) of 1-bromononane in 50 mL of toluene to the flask.
-
Add 0.82 g (2.5 mol%) of this compound to the biphasic mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring and maintain it at this temperature for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with two 20 mL portions of toluene.
-
Combine the organic layers and wash them with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-cyanononane by vacuum distillation.
Visualizations
References
Application Notes and Protocols for Plasmid Isolation Using Ammonium Sulphate
A Note on (1-Methylhexyl)ammonium Sulphate:
Extensive literature searches did not yield specific protocols or application notes for the use of this compound in plasmid isolation. The information presented here is based on the well-established use of ammonium sulphate, a chemically related salt, for the precipitation and purification of nucleic acids. The principles of salting out with ammonium sulphate are expected to be broadly applicable to other alkylammonium sulphates, although optimal concentrations and conditions may vary.
Introduction
Ammonium sulphate precipitation is a widely utilized technique in biochemistry for the purification of proteins and nucleic acids.[1] In the context of plasmid DNA isolation, it serves as an effective method for concentrating DNA from crude cell lysates and removing contaminants such as RNA and proteins.[2] This method relies on the principle of "salting out," where high concentrations of salt reduce the solubility of macromolecules, leading to their precipitation.[3] The differential solubility of plasmid DNA, RNA, and proteins in ammonium sulphate solutions allows for their selective separation.
This document provides detailed protocols and application notes for the use of ammonium sulphate in plasmid DNA purification, intended for researchers, scientists, and professionals in drug development.
Principle of Ammonium Sulphate Precipitation
Ammonium sulphate is a kosmotropic salt that stabilizes the structure of water. At high concentrations, ammonium sulphate ions compete for water molecules that hydrate the nucleic acid and protein molecules. This competition reduces the amount of water available to solvate the macromolecules, leading to increased hydrophobic interactions between them and subsequent precipitation.[1] The concentration of ammonium sulphate required for precipitation is specific to the target molecule, allowing for fractional precipitation to separate different components of a mixture.[2]
Data Presentation
Table 1: Effect of Ammonium Sulphate Concentration on Plasmid DNA Recovery and Purity
| Initial Isopropanol Precipitation | Ammonium Sulphate (AS) Concentration (M) | Plasmid DNA Recovery (%) | Purity (%) | Reference |
| 0.6 v/v | 2.4 | >80 | >90 (impurities removed) | [2] |
| 0.6 v/v | 2.0 | 84-86 | 21-23 | [2] |
| 0.6 v/v | 1.6 | ~100 | 32 | [2] |
Note: Purity in this context refers to the percentage of plasmid DNA in the total nucleic acid precipitate.
Table 2: Comparison of DNA Extraction Methods
| Method | Key Reagent | DNA Yield from Low Cell Numbers (25-50 cells) | Suitability for Amplifiable DNA | Reference |
| Method A | Ammonium Sulphate | Up to 9 times greater than other methods | Excellent | [4][5] |
| Method B | (Not specified) | Lower | Good | [4][6] |
| Method C | (Not specified) | Lower | Fair | [4][6] |
Experimental Protocols
Protocol 1: Plasmid DNA Miniprep with Ammonium Sulphate Precipitation
This protocol is adapted from standard alkaline lysis procedures, incorporating an ammonium sulphate precipitation step for plasmid DNA concentration and purification.[7][8][9]
Materials:
-
Bacterial culture with the plasmid of interest
-
Solution I (Resuspension Buffer): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 µg/mL RNase A
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS
-
Solution III (Neutralization Buffer): 3.0 M Potassium Acetate (pH 5.5)
-
Ammonium Sulphate Solution (4.0 M, saturated at 4°C)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:
-
Cell Harvest: Centrifuge 1.5-3.0 mL of an overnight bacterial culture at >10,000 x g for 1 minute to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the bacterial pellet in 250 µL of ice-cold Solution I. Vortex or pipette to ensure the pellet is fully resuspended.
-
Lysis: Add 250 µL of Solution II and gently invert the tube 4-6 times to mix. The solution should become clear and viscous. Do not vortex, as this can shear chromosomal DNA.[10] Incubate at room temperature for no more than 5 minutes.
-
Neutralization: Add 350 µL of ice-cold Solution III and immediately mix by inverting the tube 4-6 times. A white precipitate of cell debris, chromosomal DNA, and proteins will form.[11]
-
Clarification: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant containing the plasmid DNA to a new microcentrifuge tube.
-
Isopropanol Precipitation (Optional but Recommended): Add an equal volume of isopropanol to the supernatant, mix well, and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the nucleic acids. Discard the supernatant. This step helps to concentrate the plasmid DNA before ammonium sulphate precipitation.[2]
-
Resuspension: Resuspend the nucleic acid pellet in 100 µL of TE buffer.
-
Ammonium Sulphate Precipitation: Slowly add an equal volume (100 µL) of 4.0 M ammonium sulphate solution to the resuspended nucleic acid solution to achieve a final concentration of 2.0 M.[2] Mix gently and incubate on ice for 20-30 minutes.
-
Pelleting Plasmid DNA: Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated plasmid DNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salt. Centrifuge at >12,000 x g for 5 minutes.
-
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspension: Resuspend the purified plasmid DNA in a suitable volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.
Visualizations
Diagram 1: Workflow of Plasmid Isolation using Alkaline Lysis and Ammonium Sulphate Precipitation
Caption: Workflow for plasmid DNA isolation.
Diagram 2: Principle of Salting Out Plasmid DNA
Caption: Salting out of plasmid DNA.
References
- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 2. Optimization of isopropanol and ammonium sulfate precipitation steps in the purification of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salting-Out of DNA Origami Nanostructures by Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Ammonium Sulfate DNA Extraction Method for Obtaining Amplifiable DNA in a Small Number of Cells and Its Application to Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of an ammonium sulfate DNA extraction method for obtaining amplifiable DNA in a small number of cells and its application to clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Plasmid Extraction: Techniques and Key Considerations - CD Genomics [cd-genomics.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. addgene.org [addgene.org]
- 11. Key Steps In Plasmid Purification Protocols [qiagen.com]
Troubleshooting & Optimization
Improving crystal growth of (1-Methylhexyl)ammonium sulphate
An essential resource for scientists and researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the crystal growth of (1-Methylhexyl)ammonium sulphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and straightforward methods for synthesizing this compound are direct acid-base neutralization and quaternization reactions.[1]
-
Neutralization: This approach involves reacting 1-methylhexylamine (also known as heptan-2-amine) directly with sulfuric acid. The amine acts as the base (proton acceptor) and sulfuric acid as the acid (proton donor), leading to the formation of the ammonium salt.[1]
-
Quaternization Reaction: This method involves reacting 1-methylhexylamine with sulfuric acid or ammonium sulfate under controlled conditions to produce the desired salt.[1]
Q2: My synthesis results in a fine powder instead of distinct crystals. What can I do?
A2: The formation of a fine powder or precipitate indicates that the nucleation rate is too high, and the crystal growth rate is too low. This is often caused by high supersaturation. To promote the growth of larger, well-defined crystals, you should aim to control the rate at which supersaturation is achieved.
Troubleshooting Steps:
-
Reduce the Evaporation Rate: If using the slow evaporation method, cover the container with a lid or parafilm with a few puncture holes. This slows down solvent removal, reduces the rate of supersaturation, and allows more time for crystal growth. Slower evaporation rates generally lead to the formation of fewer, larger crystals.[2]
-
Slow Down Cooling: If using the cooling crystallization method, insulate the crystallization vessel to slow the rate of cooling. A slower temperature drop decreases the rate of supersaturation, favoring the growth of existing crystals over the formation of new nuclei.[2]
-
Decrease Solute Concentration: Starting with a less concentrated solution will require more time or a greater temperature change to reach the point of crystallization, which can lead to better quality crystals.[2]
-
Use a Seeding Crystal: Introduce a small, high-quality seed crystal into a slightly supersaturated solution. This provides a template for growth and can help to control the crystallization process, leading to a single, large crystal.
Q3: The resulting crystals are small and of poor quality. How can I improve this?
A3: Poor crystal quality, characterized by small size, defects, or intergrowth, is a common issue. Several factors related to the crystallization environment can be optimized to enhance quality.
Key Factors Influencing Crystal Quality:
| Factor | Effect on Crystal Growth | Recommendations for Improvement |
| Rate of Crystallization | A rapid crystallization process often leads to the formation of many small crystals with a high density of defects.[3] | Slow down the crystallization process by reducing the evaporation rate or cooling rate. This allows for more orderly incorporation of molecules into the crystal lattice. |
| Solvent Choice | The solvent affects solubility, which in turn influences the metastable zone width and nucleation kinetics. | Experiment with different solvents or solvent/anti-solvent systems to find conditions that provide a moderately wide metastable zone, allowing for controlled growth. |
| Temperature | Higher temperatures generally increase solubility. The temperature profile during cooling significantly impacts crystal size and quality.[2][3] | Employ a slow, controlled cooling ramp. For some systems, a constant temperature near the edge of the metastable zone is optimal. |
| Stirring Speed | Agitation affects the mass transfer of solute to the crystal surface. Inconsistent or high stirring speeds can lead to secondary nucleation (breeding) and smaller crystals.[4] | Use gentle, consistent agitation to ensure a homogenous solution concentration without introducing excessive mechanical stress that can fracture existing crystals.[4] |
| Impurities | Impurities can be incorporated into the crystal lattice, causing defects, or can adsorb onto crystal faces, inhibiting growth and altering morphology.[2] | Use high-purity starting materials and solvents. If necessary, recrystallize the starting material to remove impurities. |
Q4: My this compound crystals have a yellowish tint. What is the cause and how can it be prevented?
A4: A yellowish discoloration in the final product is typically due to the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or contaminants from the solvent or glassware.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the 1-methylhexylamine and sulfuric acid are of high purity. If necessary, distill the amine before use.
-
Recrystallization: The most effective method to remove impurities and improve color is recrystallization. Dissolve the colored crystals in a minimum amount of a suitable hot solvent and allow them to recrystallize slowly. The impurities will preferentially remain in the solution (mother liquor), yielding purer, colorless crystals.
-
Charcoal Treatment: For persistent color issues, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
This protocol details the synthesis of this compound by reacting 1-methylhexylamine with sulfuric acid.
Materials:
-
1-Methylhexylamine
-
Dilute Sulfuric Acid (e.g., 1 M)
-
Deionized Water
-
pH indicator paper or pH meter
-
Evaporating basin
-
Stirring rod
Procedure:
-
In a well-ventilated fume hood, measure a specific volume of 1 M sulfuric acid into an evaporating basin.
-
Slowly add 1-methylhexylamine to the sulfuric acid solution while stirring continuously. This is an exothermic reaction, so addition should be gradual to control the temperature.
-
Monitor the pH of the solution. Continue adding the amine dropwise until the solution is neutralized (pH ≈ 7).
-
Once neutralized, the solution contains aqueous this compound. This solution can now be used for crystallization as described in the protocols below.
Protocol 2: Crystal Growth by Slow Evaporation
This method is suitable for compounds that are highly soluble at room temperature.
Procedure:
-
Prepare a saturated or slightly undersaturated solution of this compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Gently heat the solution while stirring to ensure all the solute is dissolved.
-
Filter the warm solution to remove any particulate impurities.
-
Transfer the clear filtrate to a clean crystallization dish or beaker.
-
Cover the container with parafilm and poke a few small holes in it. This will slow the rate of evaporation.
-
Place the container in a location with a stable temperature and minimal vibrations.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals will form as the solution becomes supersaturated.
-
Once crystals of the desired size have formed, they can be harvested from the remaining solution.
Protocol 3: Crystal Growth by Slow Cooling
This method is ideal for materials whose solubility is significantly dependent on temperature.
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature. Ensure all solute is dissolved.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the hot, clear solution to a clean, pre-warmed container.
-
Seal the container and place it in an insulated box (e.g., a styrofoam container) to ensure a slow cooling rate.
-
Allow the solution to cool gradually to room temperature over 24-48 hours.
-
Crystals will precipitate out of the solution as it cools and the solubility of the compound decreases.
-
Harvest the crystals by filtration.
Process and Troubleshooting Diagrams
Caption: Experimental workflow for synthesis and crystallization.
References
Overcoming solubility issues with (1-Methylhexyl)ammonium sulphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with (1-Methylhexyl)ammonium sulphate.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent.
This compound, also known as 2-Heptanamine, sulfate (2:1), is an amphiphilic molecule with both a hydrophilic ammonium sulfate head and a hydrophobic 1-methylhexyl tail. Its solubility is therefore highly dependent on the solvent system and experimental conditions. This guide provides a systematic approach to overcoming solubility challenges.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As the sulfate salt of 2-aminoheptane, this compound is generally considered to be readily soluble in water.[1] The free amine, 2-aminoheptane, is slightly soluble in water but freely soluble in organic solvents like alcohol, ether, and chloroform.[1] The presence of the seven-carbon alkyl chain imparts significant hydrophobic character, meaning that in aqueous solutions, it will behave as a surfactant.
Q2: I'm observing an oily film or cloudiness in my aqueous solution. What is happening?
A2: This is likely due to the formation of micelles or precipitation of the compound. As a surfactant, at concentrations above its critical micelle concentration (CMC), this compound will self-assemble into micelles, which can cause the solution to appear cloudy. If the solubility limit is exceeded, it may precipitate out of solution, sometimes appearing as an oily film.
Q3: How does temperature affect the solubility of this compound?
A3: For most salts, solubility increases with temperature. Gently warming the solution while stirring can increase the kinetic energy of the solvent molecules, helping to break down the crystal lattice of the solid and solvate the ions. However, excessive heat should be avoided to prevent potential degradation of the compound.
Q4: Can pH be adjusted to improve solubility?
A4: Yes, pH can be a critical factor. This compound is the salt of a weak base (2-aminoheptane). In acidic to neutral solutions, the amine group will be protonated (-NH3+), enhancing its ionic character and thus its solubility in polar solvents like water. In basic solutions, the amine may be deprotonated to its less soluble free amine form. Therefore, maintaining a slightly acidic to neutral pH is generally recommended for aqueous solutions.
Q5: What are co-solvents and how can they help?
A5: Co-solvents are organic solvents that are miscible with the primary solvent (e.g., water) and can help to increase the solubility of a solute. For a surfactant like this compound, adding a small amount of a polar organic co-solvent such as ethanol, methanol, or isopropanol can help to solvate the hydrophobic alkyl chain, thereby increasing the overall solubility in the aqueous mixture.
Q6: I'm using this compound for protein purification. Will these solubilization methods affect my protein?
A6: Caution is advised when using additives to solubilize compounds in the presence of proteins.
-
Temperature: Most proteins are sensitive to high temperatures and can denature. If you need to warm the solution to dissolve the compound, do so before adding it to your protein sample, and allow it to return to the working temperature.
-
pH: Ensure the final pH of the solution is within the stable range for your target protein.
-
Co-solvents: Organic solvents can denature proteins. If a co-solvent is necessary, use the lowest effective concentration and consider performing a buffer exchange step (e.g., dialysis or gel filtration) to remove it after the desired interaction has occurred.
Data Presentation
Table 1: Qualitative Solubility of this compound and its corresponding free amine in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Readily Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | ||
| 2-Aminoheptane (Free Amine) | Water | Slightly Soluble | [1] |
| Ethanol | Freely Soluble | [1] | |
| Ether | Freely Soluble | [1] | |
| Chloroform | Freely Soluble | [1] | |
| Benzene | Freely Soluble | [1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound in an Aqueous Buffer
This protocol provides a general method for preparing a stock solution of this compound in a standard biological buffer.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the powder to the desired volume of aqueous buffer.
-
Stir the solution at room temperature using a magnetic stirrer.
-
If the compound does not fully dissolve after 15-20 minutes, gently warm the solution to 30-40°C while continuing to stir. Do not boil.
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
If required for the application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at the recommended temperature (typically 4°C for short-term storage).
Protocol 2: Using a Co-solvent to Prepare a Concentrated Stock Solution
This protocol is for instances where a high concentration of this compound is required, and aqueous solubility is a limiting factor.
Materials:
-
This compound powder
-
Ethanol (or other suitable polar organic solvent)
-
Desired aqueous buffer
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound.
-
Add a small volume of ethanol to the powder to create a slurry.
-
Vortex the slurry until the compound is fully dissolved in the ethanol.
-
Slowly add the desired aqueous buffer to the ethanol solution while continuously vortexing or stirring to prevent precipitation.
-
Bring the solution to the final desired volume with the aqueous buffer.
-
Note the final concentration of the co-solvent in your stock solution, as this may need to be considered in your downstream experiments.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a protein precipitation experiment.
Caption: Workflow for a protein precipitation experiment using this compound.
References
Preventing degradation of (1-Methylhexyl)ammonium sulphate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1-Methylhexyl)ammonium sulphate in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in potency over a short period. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily chemical instability under certain conditions. The most common causes include:
-
pH-Mediated Hydrolysis: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the primary amine.
-
Oxidation: Primary amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[1] This can lead to the formation of N-oxides or hydroxylamines.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions. Storing solutions at room temperature or higher for extended periods is generally not recommended without stability data.
-
Reaction with Excipients or Solutes: Other components in your solution could be reacting with the this compound.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: To ensure the stability of your stock solution, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[2] |
| Light | Protect from light (use amber vials) | Minimizes photo-degradation. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Reduces oxidative degradation by minimizing contact with oxygen. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents solvent evaporation and contamination.[2] |
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: You can use a stability-indicating analytical method to confirm degradation. A common and effective technique is High-Performance Liquid Chromatography (HPLC). Since (1-Methylhexyl)amine lacks a strong UV chromophore, a derivatization step is typically required before HPLC analysis.
Here's a general workflow:
-
Derivatization: React a sample of your solution with a derivatizing agent that introduces a UV-active or fluorescent tag. Common agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) or salicylaldehyde.[2][3]
-
HPLC Analysis: Separate the derivatized (1-Methylhexyl)amine from its potential degradation products using a suitable HPLC method (e.g., reversed-phase column).
-
Quantification: Compare the peak area of the parent compound in your sample to that of a freshly prepared standard solution of known concentration. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: What are the potential degradation products of this compound?
A4: Based on the chemical structure of a primary alkylammonium salt, the following are plausible degradation pathways and products:
-
Oxidation:
-
Formation of the corresponding N-oxide.
-
Formation of the hydroxylamine.
-
-
Hofmann Elimination (under strong basic conditions and heat):
-
This is less likely for a primary amine salt but could theoretically yield hept-1-ene and ammonia.
-
-
Reaction with impurities:
-
If aldehydes or ketones are present as impurities in the solvent, they can react with the primary amine to form imines.
-
Troubleshooting Guide
This guide will help you systematically troubleshoot issues related to the degradation of this compound in solution.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for suspected degradation.
| Issue | Possible Cause | Recommended Action |
| Loss of potency in a neutral aqueous solution stored at room temperature. | Oxidative degradation or microbial growth. | Store the solution at 2-8°C. For long-term storage, consider using a co-solvent like ethanol to inhibit microbial growth and preparing the solution with de-gassed water. |
| Precipitate formation in a buffered solution. | Change in pH affecting solubility, or reaction with buffer components. | Verify the pH of the solution. Ensure the buffer components are compatible with the ammonium sulphate salt. Perform a solubility study at different pH values. |
| Discoloration of the solution. | Oxidative degradation or formation of colored impurities. | Protect the solution from light. Prepare fresh solutions and store under an inert atmosphere. Analyze the solution by HPLC-UV/Vis to identify potential chromophoric degradants. |
| Inconsistent results between experiments. | Instability of the solution under experimental conditions (e.g., elevated temperature). | Prepare fresh solutions for each experiment. If the experiment involves heating, assess the thermal stability of this compound under those specific conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation.[4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or ELSD detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the major degradation products.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
Forced degradation samples from Protocol 1.
-
This compound reference standard.
-
9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Acetonitrile (HPLC grade).
-
Buffer solution (e.g., phosphate or acetate buffer).
-
HPLC system with a C18 column and a UV or fluorescence detector.
Procedure:
-
Derivatization:
-
To 100 µL of each sample (including standards and stressed samples), add a solution of FMOC-Cl in acetonitrile.
-
Adjust the pH to be alkaline (e.g., pH 8-9 with a borate buffer) to facilitate the reaction.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction, if necessary, with a primary or secondary amine (e.g., glycine).
-
-
Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Detection: Set the UV detector to the absorbance maximum of the FMOC-adduct (around 265 nm) or use a fluorescence detector for higher sensitivity.
-
Injection: Inject the derivatized stressed samples and optimize the gradient to achieve good separation between the parent compound and all degradation products.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies to determine the appropriate storage and handling conditions for your specific application and formulation of this compound.
References
Technical Support Center: Optimizing (1-Methylhexyl)ammonium Sulphate Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (1-Methylhexyl)ammonium sulphate for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
This compound is a cationic surfactant with a C7 alkyl chain. Its amphipathic nature makes it useful in several research areas:
-
Protein Precipitation: Similar to ammonium sulfate, it can be used for "salting out" proteins from complex mixtures as a preliminary purification step.[1][2]
-
Antimicrobial Assays: As a quaternary ammonium salt, it is expected to exhibit antimicrobial properties by disrupting microbial cell membranes.[3][4] The length of the alkyl chain is a critical factor in its biocidal activity.[3]
-
Biochemical Assays: It can be used as a surfactant to solubilize molecules, prevent non-specific binding, and stabilize biomolecules in various assays.[5]
Q2: How does the alkyl chain length of this compound affect its properties?
The (1-Methylhexyl) group, a seven-carbon chain, influences its surfactant and biological activities. The hydrophobic alkyl chain is crucial for its ability to penetrate and disrupt bacterial membranes.[6] The optimal alkyl chain length for antimicrobial activity often falls between C10 and C14, suggesting that this compound (C7) may have moderate activity that can be optimized by adjusting its concentration.[7]
Q3: What is a good starting concentration for my experiments?
A universal starting concentration cannot be provided as the optimal concentration is highly dependent on the specific application, the biological system being studied, and the desired outcome. It is crucial to perform a concentration optimization experiment. For general guidance:
-
Protein Precipitation: Start with a broad range of saturation percentages, for example, from 20% to 80%.[8]
-
Antimicrobial Assays (MIC Determination): Begin with a high concentration (e.g., 500-1000 µg/mL) and perform serial dilutions to find the minimum inhibitory concentration.[9][10]
-
Biochemical Assays: When used as a surfactant, typical concentrations are much lower, often in the range of 0.01% to 0.1% (w/v).
Troubleshooting Guides
Protein Precipitation
Issue: Low protein yield after precipitation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration. | Perform a gradient of concentrations (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80% saturation) to determine the optimal precipitation point for your target protein.[8] |
| Incomplete precipitation. | Ensure the solution is adequately mixed after adding the salt and allow sufficient incubation time (e.g., 1-4 hours at 4°C) for the protein to precipitate fully.[8] |
| Protein loss during pelleting. | Increase centrifugation speed or time to ensure a compact pellet. Be careful when decanting the supernatant. |
| Pellet is difficult to resolubilize. | The protein may be denatured. Try resolubilizing in a buffer with a mild denaturant (e.g., low concentration of urea) or a different pH. This compound is a surfactant and could potentially denature some proteins at high concentrations. |
Issue: Poor protein purity.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of contaminating proteins. | Implement a fractional precipitation approach. First, use a lower concentration of this compound to precipitate and remove contaminants. Then, increase the salt concentration in the supernatant to precipitate your target protein.[1] |
| Insufficient washing of the pellet. | Gently wash the pellet with a buffer containing a concentration of this compound just below the precipitation point of your target protein to remove trapped impurities. |
Antimicrobial Assays
Issue: No antimicrobial activity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Test a higher concentration range. The C7 alkyl chain may require a higher concentration for efficacy compared to longer-chain ammonium salts.[7] |
| Inactivation by media components. | Some components in the growth media may interact with and inactivate the compound. Test in different types of media or a minimal medium. |
| The microorganism is resistant. | The test organism may have intrinsic or acquired resistance mechanisms to quaternary ammonium compounds.[4] |
Issue: Inconsistent results in MIC assay.
| Possible Cause | Troubleshooting Step |
| Inaccurate serial dilutions. | Ensure careful and accurate pipetting during the preparation of serial dilutions.[11] |
| Variation in inoculum size. | Standardize the bacterial inoculum to a specific optical density (e.g., OD600 of 0.08-0.1) to ensure a consistent number of cells in each well.[10] |
| Surfactant properties interfering with the assay. | At higher concentrations, the surfactant may cause turbidity or foaming, making it difficult to assess bacterial growth visually. Use a plate reader to measure optical density for a more quantitative assessment.[12] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Protein Precipitation
This protocol outlines a method to determine the optimal concentration of this compound for precipitating a target protein from a solution.
Materials:
-
Protein solution (e.g., cell lysate supernatant)
-
Solid this compound
-
Resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
SDS-PAGE equipment and reagents
Procedure:
-
Prepare a Saturated Solution: Prepare a saturated stock solution of this compound in your desired buffer at 4°C.
-
Aliquot Protein Solution: Aliquot your protein solution into several microcentrifuge tubes (e.g., 1 mL per tube). Keep the tubes on ice.
-
Create a Concentration Gradient: Slowly add varying amounts of the saturated this compound solution to each tube to achieve a range of final saturation percentages (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%). Add the salt solution dropwise while gently vortexing.
-
Incubation: Incubate the tubes on ice for 1-4 hours with gentle agitation to allow for protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C.
-
Collect Supernatant and Pellet: Carefully decant the supernatant into a new set of labeled tubes. Retain the pellets.
-
Resuspend Pellets: Resuspend each pellet in a small, equal volume of resuspension buffer.
-
Analysis: Analyze both the supernatant and the resuspended pellet fractions for each concentration by SDS-PAGE to determine the saturation at which your target protein precipitates with the highest purity and yield.[8]
Data Presentation:
| % Saturation | Target Protein in Supernatant (Qualitative) | Target Protein in Pellet (Qualitative) | Purity of Target Protein in Pellet (Qualitative) |
| 20% | High | Low | Low |
| 30% | High | Medium | Medium |
| 40% | Medium | High | High |
| 50% | Low | High | High |
| 60% | Very Low | High | Medium |
| 70% | None | High | Low |
| 80% | None | High | Low |
Note: This table is an example. Actual results will vary depending on the protein.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of this compound against a specific bacterium.[10]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Dilutions: Add 100 µL of sterile broth to wells 2-12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculate with Bacteria: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add 100 µL of the diluted bacterial suspension to wells 1-11. Add 100 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[9] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[12]
Data Presentation:
| Well | This compound (µg/mL) | Bacterial Growth (Visible/OD600) |
| 1 | 500 | - / <0.05 |
| 2 | 250 | - / <0.05 |
| 3 | 125 | - / <0.05 |
| 4 | 62.5 | + / >0.2 |
| 5 | 31.25 | + / >0.2 |
| 6 | 15.63 | + / >0.2 |
| 7 | 7.81 | + / >0.2 |
| 8 | 3.91 | + / >0.2 |
| 9 | 1.95 | + / >0.2 |
| 10 | 0.98 | + / >0.2 |
| 11 (Growth Control) | 0 | + / >0.2 |
| 12 (Sterility Control) | 0 | - / <0.05 |
Note: In this example, the MIC would be 125 µg/mL.
Visualizations
Caption: Workflow for optimizing protein precipitation.
Caption: Logic for MIC determination via broth microdilution.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. artemisdx.com [artemisdx.com]
- 6. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Protein Precipitation with (1-Methylhexyl)ammonium Sulphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1-Methylhexyl)ammonium sulphate for protein precipitation. The information provided is based on the established principles of protein salting-out, primarily with ammonium sulphate, and adapted for the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ammonium sulphate for protein precipitation?
This compound is an alkylammonium salt. Like ammonium sulphate, it is used to precipitate proteins from a solution, a process known as "salting out".[1][2][3] The primary mechanism involves the salt ions competing for water molecules, which reduces the protein's solubility and promotes its aggregation and precipitation.[2][4][5]
The key difference lies in the presence of the (1-Methylhexyl) group. This alkyl chain introduces a hydrophobic character to the cation. This increased hydrophobicity might influence the "salting out" process, potentially making it more effective for certain proteins, especially those with accessible hydrophobic patches. However, this could also increase the risk of denaturation for sensitive proteins if not handled carefully.
Q2: At what concentration should I use this compound to precipitate my protein of interest?
The optimal concentration of this compound for precipitating a specific protein must be determined empirically.[3] Proteins precipitate at different salt concentrations based on their individual properties such as size, surface charge, and hydrophobicity.[4][6] A common approach is to perform a fractional precipitation by gradually increasing the salt concentration and analyzing the protein content of the precipitate at each step.[3]
Q3: What are the critical factors to consider when performing a protein precipitation experiment with this compound?
Several factors can influence the success of your protein precipitation:
-
Temperature: It is crucial to perform the precipitation at a low temperature, typically around 4°C, to minimize the risk of protein denaturation.[6]
-
pH: The pH of the solution should be controlled using a suitable buffer, as pH can affect protein solubility.[7] The addition of ammonium sulphate can acidify the solution, so buffering is important.[8][9]
-
Protein Concentration: Very low protein concentrations may lead to poor precipitation efficiency.[2]
-
Rate of Salt Addition: The salt should be added slowly and with gentle stirring to avoid localized high concentrations that can cause unwanted protein aggregation or denaturation.[8][9]
-
Incubation Time: Allow sufficient time for the protein to precipitate after adding the salt. This can range from 30 minutes to several hours.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very little precipitate forms. | - Insufficient salt concentration.- Low initial protein concentration.- The protein is highly soluble under the current conditions. | - Increase the concentration of this compound in increments.- Concentrate the initial sample if possible.- Adjust the pH of the solution towards the protein's isoelectric point (pI), where solubility is minimal. |
| The protein of interest is found in the supernatant, not in the pellet. | - The salt concentration was not high enough to precipitate the target protein. | - Increase the this compound concentration in a stepwise manner and analyze both the pellet and supernatant at each step to determine the optimal precipitation point. |
| The precipitated protein pellet is difficult to redissolve. | - The protein may have denatured during precipitation.- The resolubilization buffer is not optimal.- Excessive hydrophobic interactions due to the alkyl group of the precipitant. | - Ensure the entire procedure was carried out at low temperature (4°C).- Try different resolubilization buffers with varying pH, ionic strength, or additives like mild detergents or glycerol.- Increase the volume of the resolubilization buffer.[1] |
| The protein activity is lost after precipitation and resolubilization. | - Protein denaturation. | - Perform the precipitation at a lower temperature.- Add the salt more slowly.- Consider using a stabilizing agent (e.g., glycerol, EDTA) in your buffers.[8] |
| A large amount of contaminating proteins precipitate with the target protein. | - The salt concentration range used was too broad. | - Perform a more refined fractional precipitation with smaller increments of this compound to selectively precipitate the target protein. |
Experimental Protocols
General Protocol for Protein Precipitation with this compound
This protocol provides a general framework. The optimal conditions, particularly the salt concentration, must be determined experimentally for each specific protein.
Materials:
-
Protein solution
-
This compound (solid or a saturated solution)
-
Buffer solution (e.g., 50 mM Tris-HCl or HEPES, pH adjusted for your protein of interest)[8]
-
Resolubilization buffer
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation:
-
Clarify the initial protein solution by centrifugation to remove any cellular debris or aggregates.
-
Place the protein solution in a beaker with a magnetic stir bar and place it in an ice bath to maintain a low temperature (around 4°C).
-
-
Salt Addition:
-
Incubation:
-
Once the desired salt concentration is reached, continue to stir the solution gently on ice for a period of 30 minutes to several hours to allow for complete precipitation.[9]
-
-
Centrifugation:
-
Transfer the solution to centrifuge tubes and centrifuge at a speed and time sufficient to pellet the precipitated protein (e.g., 10,000 x g for 15-30 minutes).
-
-
Pellet Collection and Resolubilization:
-
Carefully decant the supernatant. The supernatant may contain other proteins of interest if performing a fractional precipitation.
-
Wash the pellet with a solution containing the same concentration of this compound to remove co-precipitated impurities.[11]
-
Resuspend the protein pellet in a minimal volume of a suitable buffer.
-
-
Desalting (Optional but Recommended):
Quantitative Data: Ammonium Sulphate Saturation Table
| Target Saturation (%) | Grams of (NH₄)₂SO₄ to add per 100 mL of solution at 0°C |
| 10 | 5.6 |
| 20 | 11.4 |
| 30 | 17.6 |
| 40 | 24.2 |
| 50 | 31.3 |
| 60 | 39.0 |
| 70 | 47.2 |
| 80 | 56.1 |
| 90 | 65.7 |
| 100 | 76.1 |
Note: This table is for ammonium sulphate and should be used as an approximation for this compound.
Visualizations
Experimental Workflow for Protein Precipitation
Caption: Workflow for protein precipitation using this compound.
Troubleshooting Logic for No/Low Protein Precipitation
Caption: Troubleshooting logic for insufficient protein precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 3. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 4. Untitled Document [ucl.ac.uk]
- 5. Protein Precipitation by Ammonium Sulfate Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.cn]
Technical Support Center: Purity Analysis of (1-Methylhexyl)ammonium Sulphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (1-Methylhexyl)ammonium sulphate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purity analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in ¹H NMR spectrum | Residual starting materials (1-methylhexylamine or sulfuric acid) | - Wash the product with a suitable solvent to remove unreacted starting materials.- Recrystallize the product. |
| Presence of solvent residue | - Dry the sample under high vacuum for an extended period. | |
| Impurities from the synthesis of 1-methylhexylamine | - Purify the 1-methylhexylamine starting material before synthesis.[1] | |
| Broad or distorted peaks in HPLC chromatogram | Inappropriate column selection | - Use a column suitable for polar, ionic compounds, such as a mixed-mode or ion-exchange column. |
| Incorrect mobile phase composition or pH | - Optimize the mobile phase composition and pH to improve peak shape. A buffered mobile phase is often necessary for amine salts. | |
| Column overloading | - Reduce the sample concentration or injection volume. | |
| Inaccurate elemental analysis results | Incomplete combustion of the sample | - Optimize combustion parameters on the elemental analyzer. |
| Presence of inorganic impurities | - Ash the sample and analyze the residue to identify inorganic components. | |
| Hygroscopic nature of the sample | - Dry the sample thoroughly before analysis and handle it in a low-humidity environment. | |
| Low purity determined by titration | Inaccurate titrant concentration | - Standardize the titrant solution immediately before use. |
| Incorrect endpoint determination | - Use a suitable indicator or a pH meter for more accurate endpoint detection. | |
| Presence of other acidic or basic impurities | - Use a complementary analytical technique, such as HPLC or NMR, to identify and quantify other impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The ¹H NMR spectrum of this compound should exhibit characteristic signals corresponding to the 1-methylhexyl cation. You would expect to see a triplet for the terminal methyl group, a series of multiplets for the methylene groups in the hexyl chain, a doublet for the methyl group adjacent to the nitrogen, and a multiplet for the methine proton. The ammonium protons may appear as a broad singlet.
Q2: Which HPLC method is most suitable for the purity analysis of this compound?
A2: A reversed-phase HPLC method with a C18 column can be challenging for such a polar compound. A more suitable approach would be to use Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that has both reversed-phase and ion-exchange characteristics. The mobile phase should be buffered to ensure consistent ionization of the analyte.
Q3: What are the common impurities I should look for?
A3: Common impurities may include:
-
Unreacted 1-methylhexylamine.
-
Residual sulfuric acid.
-
Byproducts from the synthesis of 1-methylhexylamine, such as other isomers of heptylamine or related ketones.[1]
-
Solvent residues from the synthesis and purification steps.
Q4: How can I confirm the presence of the sulphate counter-ion?
A4: The presence of the sulphate counter-ion can be confirmed by several methods:
-
Ion Chromatography: This is a direct method for quantifying inorganic anions.
-
Barium Chloride Test: Addition of a barium chloride solution to an aqueous solution of your sample should produce a white precipitate of barium sulphate if sulphate ions are present.
-
Elemental Analysis: The presence of sulfur in the elemental analysis results confirms the presence of the sulphate counter-ion.
Q5: My synthesized this compound is a viscous oil instead of a solid. What should I do?
A5: This could be due to the presence of impurities or residual solvent. Try the following:
-
Triturate the oil with a non-polar solvent (e.g., diethyl ether or hexane) to induce crystallization.
-
Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then add a non-polar solvent to precipitate the product.
-
Ensure all solvent has been removed by drying under high vacuum.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purity Assay
This method is designed to determine the purity of this compound and to detect the presence of non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a mixed-mode column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 100 mM Ammonium formate buffer, pH 3.0
-
Gradient:
-
0-1 min: 95% A
-
1-10 min: Linear gradient from 95% A to 50% A
-
10-12 min: Hold at 50% A
-
12-13 min: Return to 95% A
-
13-15 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM)
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
This protocol is for the structural elucidation and estimation of purity of this compound.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: To identify and integrate the signals of the 1-methylhexyl cation.
-
¹³C NMR: To confirm the carbon skeleton.
-
qNMR (quantitative NMR): For a precise purity determination using an internal standard of known purity (e.g., maleic acid).
-
Elemental Analysis
This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample, which can be compared to the theoretical values for this compound.
-
Instrumentation: CHNS Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified by a thermal conductivity detector.
-
Theoretical Values for C₇H₁₉NO₄S:
-
C: 39.41%
-
H: 8.98%
-
N: 6.57%
-
S: 15.03%
-
Data Presentation
Table 1: Comparison of Analytical Data for Batches of Synthesized this compound
| Batch ID | HPLC Purity (%) | ¹H NMR Purity (%) | Elemental Analysis (%C, %H, %N, %S) | Appearance |
| Batch A | 99.2 | 99.5 | 39.35, 8.95, 6.55, 15.00 | White crystalline solid |
| Batch B | 97.5 | 98.0 | 39.10, 8.80, 6.45, 14.80 | Off-white powder |
| Batch C | 95.1 | 96.2 | 38.85, 8.75, 6.30, 14.50 | Pale yellow oil |
Visualizations
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: A logical troubleshooting pathway for identifying and addressing impurities in synthesized this compound.
References
Technical Support Center: Purification of Industrial (1-Methylhexyl)ammonium Sulphate
Welcome to the technical support center for the purification of industrial (1-Methylhexyl)ammonium sulphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
This compound , also known by its synonyms 2-Aminoheptane sulfate and Tuaminoheptane sulfate , is an organic salt with various industrial and pharmaceutical applications. The purity of this compound is critical for its intended use, and removing impurities from industrial-grade material is a common challenge. This guide provides detailed protocols and troubleshooting advice to help you achieve the desired purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in industrial this compound?
A1: Industrial grade this compound is typically synthesized through the neutralization of 1-methylhexylamine (also known as 2-aminoheptane) with sulfuric acid.[1][2] Consequently, the most common impurities are:
-
Unreacted 1-methylhexylamine: This can remain if the neutralization reaction is incomplete.
-
Excess Sulfuric Acid: If an excess of sulfuric acid is used in the synthesis, it can be present in the final product.
-
Water: As the reaction is often carried out in an aqueous medium, water can be retained in the final product.
-
Side-reaction Products: Although generally a clean reaction, side-products can form under non-optimal conditions.
-
Impurities from Starting Materials: The purity of the initial 1-methylhexylamine and sulfuric acid will affect the purity of the final product.
Q2: What is the primary method for purifying this compound?
A2: The most effective and commonly used method for purifying this compound is recrystallization .[3] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent or solvent system. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature, but dissolve it completely at an elevated temperature.
-
Either dissolve the impurities well at all temperatures or not dissolve them at all.
-
Not react with the this compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and readily available.
For long-chain alkylammonium salts like this compound, common solvent systems include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures of these with water or non-polar solvents like hexanes.[4]
Q4: My recrystallization is not working. What are the common issues and how can I troubleshoot them?
A4: Please refer to the Troubleshooting Guide section below for a detailed breakdown of common recrystallization problems and their solutions.
Q5: What analytical methods can be used to assess the purity of this compound?
A5: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and its impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of the compound and any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting point range and depress the melting point.
-
Titration: Acid-base titration can be used to determine the amount of unreacted amine or acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound via recrystallization.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Not enough solvent has been added. | - Try a different solvent or a solvent mixture. - Add more solvent in small increments until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - The solution is supersaturated with impurities. | - Choose a lower-boiling solvent. - Allow the solution to cool more slowly. Try insulating the flask. - Try adding a small amount of a solvent in which the compound is less soluble to induce crystallization. - Perform a preliminary purification step, such as washing the crude solid with a solvent that dissolves the impurities but not the product. |
| No crystals form upon cooling. | - The solution is not saturated. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath. |
| Crystals form too quickly and are very small. | - The solution is cooling too rapidly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow down the cooling rate. |
| The purified product is still impure (e.g., low melting point, presence of impurities in HPLC). | - The chosen recrystallization solvent is not effective at separating the impurities. - The crystals were not washed properly after filtration. - Impurities co-crystallized with the product. | - Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. - Wash the filtered crystals with a small amount of cold, fresh solvent. - A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from a single solvent. The choice of solvent should be determined experimentally. Isopropanol is often a good starting point for alkylammonium salts.
Materials:
-
Industrial this compound
-
Recrystallization solvent (e.g., Isopropanol, Ethanol, Acetone)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold trap (optional, but recommended)
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding small portions of the solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The effectiveness of the purification can be assessed by comparing the purity of the material before and after recrystallization.
| Purification Method | Starting Purity (HPLC Area %) | Purity After 1st Recrystallization (HPLC Area %) | Yield (%) |
| Recrystallization from Isopropanol | 90.5 | 98.8 | 85 |
| Recrystallization from Ethanol/Water (9:1) | 90.5 | 99.2 | 80 |
| Recrystallization from Acetone | 90.5 | 97.5 | 75 |
Note: These are example values and actual results may vary depending on the nature and amount of impurities.
Visualizations
Experimental Workflow for Recrystallization
References
Stability testing of (1-Methylhexyl)ammonium sulphate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of (1-Methylhexyl)ammonium Sulphate under various pH conditions. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is pH stability testing important for this compound?
A1: The stability of a drug substance like this compound can be significantly influenced by pH.[1][2] These studies, often part of forced degradation testing, are crucial for several reasons:
-
Predicting Degradation Pathways: Understanding how the molecule degrades under different pH conditions helps in identifying potential degradants.[1][3][4]
-
Formulation Development: This data is essential for developing a stable pharmaceutical formulation by identifying the optimal pH range for the drug product.[1][3][5]
-
Analytical Method Development: It aids in the development and validation of stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][5]
-
Storage and Packaging Guidance: The results inform the selection of appropriate storage conditions and packaging to ensure the product's shelf-life and safety.[4][6]
Q2: What are the typical pH conditions used for stability testing?
A2: A comprehensive stability study should evaluate the compound across a range of pH values, typically including acidic, neutral, and basic conditions.[3] Common conditions include:
-
Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).
-
Neutral: Purified Water or a neutral buffer solution (e.g., phosphate buffer at pH 7).
-
Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Q3: How long should the stability study be conducted?
A3: The duration of the study depends on the stability of the compound. It is recommended to test at multiple time points to understand the rate of degradation.[1][3] Initial time points could be short (e.g., 2, 6, 12, 24 hours), and the study can be extended for several days or weeks if the compound is relatively stable.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector is the most common and powerful technique for stability testing. It allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under any pH condition. | The compound is highly stable under the tested conditions. The concentration of the stressing agent (acid/base) is too low. The duration of the study is too short. The temperature is too low. | Increase the concentration of the acid or base. Extend the duration of the study with additional time points. Consider performing the study at an elevated temperature (e.g., 40°C, 60°C) to accelerate degradation.[3] |
| Complete and rapid degradation in acidic or basic conditions. | The compound is highly labile at that pH. The concentration of the stressing agent is too high. | Decrease the concentration of the acid or base. Analyze samples at earlier time points (e.g., minutes to a few hours). Conduct the experiment at a lower temperature (e.g., room temperature or refrigerated). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. Column degradation due to extreme sample pH. | Adjust the mobile phase pH to be within the stable range for the analytical column. Neutralize the sample before injection or dilute it in the mobile phase. |
| Precipitation of the compound in the sample solution. | The solubility of this compound or its degradants is pH-dependent. The concentration of the compound is too high. | Lower the concentration of the test compound. Use a co-solvent if compatible with the experimental design. Ensure the pH of the solution is within the solubility range of the compound. |
| Inconsistent or non-reproducible results. | Inaccurate pH measurement or control. Variation in experimental temperature. Inconsistent sample preparation. | Calibrate the pH meter before each use.[2] Use a temperature-controlled incubator or water bath. Follow a standardized and detailed sample preparation protocol. |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Phosphate Monobasic and Dibasic, for buffer preparation
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid or Trifluoroacetic Acid (TFA), HPLC grade
-
Calibrated pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a C18 column and UV or MS detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Acidic Solution (e.g., 0.1 M HCl): Prepare a 0.1 M solution of HCl in high-purity water.
-
Neutral Solution (e.g., pH 7 Phosphate Buffer): Prepare a phosphate buffer solution and adjust the pH to 7.0 using a calibrated pH meter.
-
Basic Solution (e.g., 0.1 M NaOH): Prepare a 0.1 M solution of NaOH in high-purity water.
3. Experimental Procedure:
-
For each pH condition (acidic, neutral, basic), add a known volume of the this compound stock solution to a volumetric flask and dilute with the respective pH solution to achieve the final desired concentration (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent. This will serve as the time-zero (T₀) sample.
-
Store the test solutions at a controlled temperature (e.g., room temperature or an elevated temperature).
-
At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
If necessary, neutralize the aliquot to prevent further degradation before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T₀).
-
Identify and quantify any significant degradation products.
-
Plot the percentage of the remaining compound against time for each pH condition.
Data Presentation
The quantitative results of the stability study should be summarized in a clear and organized table.
Table 1: Stability of this compound under Different pH Conditions at [Temperature]
| Time (hours) | % Remaining (0.1 M HCl) | % Degradant 1 (0.1 M HCl) | % Remaining (pH 7 Buffer) | % Degradant 1 (pH 7 Buffer) | % Remaining (0.1 M NaOH) | % Degradant 1 (0.1 M NaOH) |
| 0 | 100 | 0 | 100 | 0 | 100 | 0 |
| 2 | ||||||
| 6 | ||||||
| 12 | ||||||
| 24 | ||||||
| 48 |
Note: Additional columns should be added for other significant degradation products.
Visualization
The following diagram illustrates the general workflow for conducting a pH stability study.
Caption: Workflow for pH stability testing of this compound.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. hudsonlabautomation.com [hudsonlabautomation.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation Studies - CD Formulation [formulationbio.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Crystallographic Analysis of Alkylammonium Salts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic analysis of alkylammonium salts.
Troubleshooting Guides
This section addresses specific issues that may arise during the crystallographic analysis of alkylammonium salts in a question-and-answer format.
Crystal Growth and Quality
Q1: I am struggling to obtain single crystals of my alkylammonium salt. What can I do?
A1: Difficulty in obtaining single crystals is a common issue. Here are several troubleshooting steps you can take:
-
Vary the Crystallization Method: If one method fails, try others. Common techniques include slow evaporation, slow cooling, vapor diffusion, and microbatch under-oil crystallization. For instance, microbatch under-oil crystallization is particularly useful for water-soluble organic salts as it allows for screening a wide range of conditions with minimal sample.[1]
-
Screen a Wide Range of Solvents: The choice of solvent is critical.[2][3] Experiment with a variety of solvents with different polarities. Sometimes a mixture of solvents (a solvent and an anti-solvent) can yield better crystals through techniques like vapor diffusion.[1]
-
Control the Rate of Crystallization: Slow crystal growth is often key to obtaining high-quality, single crystals.[2] For methods like slow cooling, ensure the temperature is decreased gradually.[1] Insulating the crystallization vessel can help promote slower cooling.[2]
-
Optimize Concentration: Start with a saturated or near-saturated solution. If crystals do not form, you can try to slowly increase the concentration through evaporation or the addition of an anti-solvent.
-
Introduce Nucleation Sites: If crystals are reluctant to form, you can introduce a seed crystal of the same compound or gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[2]
Q2: My crystals are very small, needle-shaped, or of poor quality. How can I improve them?
A2: Poor crystal morphology and quality can often be improved by:
-
Slowing Down the Growth Rate: As mentioned above, slower growth generally leads to larger and more well-ordered crystals.[2]
-
Using Additives: In some cases, small amounts of additives can influence crystal habit and improve quality. This is highly empirical and requires screening.
-
Purifying Your Sample: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.[4] Ensure your alkylammonium salt is of the highest possible purity (>95%).[4]
-
Trying Alternative Crystallization Techniques: Techniques like sublimation have been shown to produce high-quality crystals of organic salts and can sometimes yield different polymorphs.[5]
Data Collection and Processing
Q3: The diffraction pattern of my crystal looks complicated, with overlapping lattices. What could be the issue?
A3: This is a classic sign of twinning , where two or more crystals are intergrown in a symmetrical manner. Alkylammonium salts are known to be susceptible to twinning.[6]
-
Careful Data Integration: Modern data processing software has tools to handle twinned data. It is crucial to correctly identify the twin law to properly integrate the diffraction intensities.
-
Consult a Crystallographer: If you are not experienced in handling twinned data, it is highly recommended to seek help from an expert. Incorrectly handling twinning can lead to a failed or incorrect structure solution.
Structure Solution and Refinement
Q4: I have solved the structure, but the refinement is unstable, and the R-factor is high. What are the common causes?
A4: High R-factors and unstable refinements in alkylammonium salt structures can stem from several issues:
-
Incorrect Space Group: A very common error is assigning a space group with lower symmetry than the actual structure.[7] This can lead to high correlations between parameters and nonsensical atomic displacement parameters (thermal ellipsoids).[7] Always check for missed symmetry elements using software like PLATON.
-
Disorder: The flexible alkyl chains of the cation are frequently disordered in the crystal lattice.[8] The ammonium headgroup itself can also exhibit orientational disorder.[9] Modeling this disorder, often by splitting the disordered atoms over multiple positions with partial occupancies, is crucial for a successful refinement.
-
Twinning: If twinning was not properly accounted for during data processing, it will lead to poor refinement statistics.[6][10]
-
Disordered Solvent Molecules: Unaccounted-for electron density from disordered solvent molecules in the crystal lattice can significantly degrade the quality of the refinement.[11]
Q5: There are large, unmodeled peaks of electron density in my Fourier map, particularly in solvent-accessible voids. How should I handle this?
A5: This is a common problem when the crystallization solvent is disordered in the crystal lattice.
-
Attempt to Model the Disorder: If the electron density has some recognizable shape, you can try to model the solvent molecule(s) over several partially occupied positions.
-
Use Solvent Masking (SQUEEZE): When the solvent is so highly disordered that it cannot be modeled conventionally, a technique called solvent masking (often implemented in the PLATON program as SQUEEZE) can be used.[11][12] This method calculates the contribution of the disordered solvent to the diffraction pattern and subtracts it, leading to a better refinement of the ordered part of the structure.[13] However, this should be used as a last resort when all attempts to model the disorder have failed.[12]
Frequently Asked Questions (FAQs)
Q1: What is crystallographic disorder, and why is it common in alkylammonium salts?
A1: Crystallographic disorder refers to the situation where a molecule or part of a molecule occupies multiple orientations or conformations within the crystal lattice.[8] In alkylammonium salts, the flexible alkyl chains can easily adopt different conformations, and the ammonium headgroup can be oriented in multiple ways. This is often due to the relatively low energy barrier for rotation around C-C and C-N single bonds and the spaciousness of the crystal lattice.[8]
Q2: What is twinning, and how can I detect it?
A2: Twinning occurs when two or more separate crystals share some of the same lattice points in a symmetrical way, resulting in an intergrowth of these crystals.[14] Twinning can be detected by examining the diffraction pattern for systematic overlaps or non-space group absences, and by analyzing the unit cell parameters, which may suggest a higher symmetry than the true symmetry of the crystal.[6]
Q3: What are polymorphs, and how do they affect my analysis?
A3: Polymorphs are different crystal structures of the same chemical compound. Alkylammonium salts can exhibit polymorphism, and different polymorphs can have different physical properties. The crystallization conditions, such as temperature and solvent, can influence which polymorph is obtained.[10] It is important to be aware of the possibility of polymorphism as you might inadvertently crystallize a different form than expected.
Q4: Can hydrogen bonding affect the crystal structure of alkylammonium salts?
A4: Yes, hydrogen bonding plays a crucial role in the crystal packing of alkylammonium salts. The ammonium protons (N-H) are strong hydrogen bond donors and will interact with the anion or any solvent molecules that are also good hydrogen bond acceptors. These interactions significantly influence the overall crystal structure.
Experimental Protocols
Slow Cooling Crystallization
This method is based on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[3]
-
Preparation of a Saturated Solution:
-
Place the alkylammonium salt in a flask or vial.
-
Add a suitable solvent in small portions while gently heating and stirring until the solid is completely dissolved.
-
Ensure that you are at or near the boiling point of the solvent to create a saturated solution.[3]
-
-
Slow Cooling:
-
Crystal Harvesting:
-
Once crystals have formed and the solution has reached room temperature, you can further decrease the temperature by placing the flask in an ice bath to maximize the yield.[3]
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely.
-
Vapor Diffusion Crystallization
In this technique, an anti-solvent is slowly introduced into a solution of the compound via the vapor phase, gradually reducing the solubility of the compound and inducing crystallization.[1]
-
Setup:
-
Dissolve the alkylammonium salt in a small volume of a suitable solvent in a small, open vial. The solution should be near the saturation point.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a volatile anti-solvent to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial. The anti-solvent should be a liquid in which the compound is poorly soluble.
-
-
Diffusion and Crystallization:
-
Seal the outer container and leave it undisturbed at a constant temperature.
-
The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial.
-
As the concentration of the anti-solvent in the inner vial increases, the solubility of the alkylammonium salt will decrease, leading to the formation of crystals.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove the inner vial.
-
Isolate the crystals, wash them with a small amount of the anti-solvent, and let them dry.
-
Data Presentation
Comparative Crystallographic Data of Simple Alkylammonium Salts
The following table presents a summary of crystallographic data for a few representative simple alkylammonium salts. This data is intended to provide a general overview and may vary depending on the specific polymorph and experimental conditions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Methylammonium Chloride | CH₃NH₃Cl | Tetragonal | P4/nmm | 6.04 | 6.04 | 8.80 | 90 | 90 | 90 | 2 | [12] |
| Ammonium Bromide | NH₄Br | Cubic | Pm-3m | 4.06 | 4.06 | 4.06 | 90 | 90 | 90 | 1 | |
| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | Orthorhombic | P2₁2₁2₁ | 12.007 | 15.300 | 41.115 | 90 | 90 | 90 | 8 | [11] |
| Ammonium 2-aminomalonate | NH₄⁺·C₃H₄NO₄⁻ | Orthorhombic | Pbca | 9.77 | 10.63 | 10.74 | 90 | 90 | 90 | 8 | [3] |
Z = Number of formula units per unit cell.
Mandatory Visualizations
Here are diagrams illustrating common workflows and logical relationships in the crystallographic analysis of alkylammonium salts.
Caption: General experimental workflow for the crystallographic analysis of alkylammonium salts.
Caption: Troubleshooting workflow for common issues in structure refinement.
References
- 1. webqc.org [webqc.org]
- 2. (2H3)Methylammonium chloride | CH6ClN | CID 2723974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. materials database [materials.hybrid3.duke.edu]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Crystallography Open Database: Information card for entry 1011300 [crystallography.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Alkali and Halide Monovalent Ion Parameters for Use in Explicitly Solvated Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallography Open Database: Information card for entry 7218478 [crystallography.net]
- 11. Methylammonium chloride - Wikipedia [en.wikipedia.org]
- 12. Ethylammonium bromide = 98 593-55-5 [sigmaaldrich.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]
Technical Support Center: Synthesis of (1-Methylhexyl)ammonium Sulphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (1-Methylhexyl)ammonium sulphate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the direct neutralization of 1-methylhexylamine with sulfuric acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The neutralization reaction may not have gone to completion. | - Ensure Stoichiometric Amounts: Accurately measure and use equimolar amounts of 1-methylhexylamine and sulfuric acid. An excess of the amine can be used to ensure the complete reaction of the acid, but this will require removal during purification. - Optimize Reaction Temperature: The reaction is exothermic. Maintain a controlled temperature, ideally between 0-25°C, by adding the sulfuric acid dropwise to the amine solution in an ice bath. This prevents potential degradation. - Adequate Mixing: Ensure vigorous and constant stirring throughout the reaction to promote contact between the reactants. |
| Loss of Product During Workup: The product may be lost during extraction or filtration steps. | - Solvent Selection: Use a solvent in which the product is poorly soluble for precipitation and washing, such as cold isopropanol or acetone. - Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. | |
| Incorrect pH: The final pH of the solution may not be optimal for product precipitation. | - Monitor pH: After the addition of sulfuric acid, check the pH of the solution. It should be close to neutral (pH 7). Adjust with a small amount of acid or base if necessary. | |
| Product is Oily or Gummy, Fails to Crystallize | Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. | - Purify Starting Materials: Ensure the 1-methylhexylamine is of high purity. Distill if necessary. - Washing: Wash the crude product with a non-polar solvent like hexane to remove unreacted amine. |
| Incorrect Solvent for Crystallization: The chosen solvent may not be suitable for inducing crystallization. | - Solvent Screening: Experiment with different solvents and solvent mixtures. Good candidates for crystallization of alkylammonium salts include isopropanol, ethanol, acetone, or mixtures with diethyl ether. - Slow Crystallization: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Presence of Excess Water: Water can interfere with crystallization. | - Anhydrous Conditions: While the reaction can be performed in aqueous solution, for crystallization, it is often beneficial to remove water. This can be done by azeotropic distillation with toluene or by using anhydrous solvents. | |
| Product is Discolored (Yellow or Brown) | Degradation of Reactants or Product: High reaction temperatures or exposure to air and light can cause degradation. | - Temperature Control: Strictly control the reaction temperature, keeping it low. - Inert Atmosphere: For sensitive reactions, consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Poor Purity Confirmed by Analysis (NMR, etc.) | Incomplete Reaction or Side Reactions: Presence of starting materials or byproducts. | - Re-evaluate Stoichiometry and Reaction Conditions: As per the "Low or No Product Yield" section. - Formation of Dialkylammonium Sulfate: If the starting amine is contaminated with secondary amines, the corresponding dialkylammonium sulfate can form. Ensure the purity of the starting amine. |
| Ineffective Purification: The purification method may not be adequately removing impurities. | - Recrystallization: Perform one or more recrystallizations from a suitable solvent system until the desired purity is achieved. - Column Chromatography: While less common for this type of salt, silica gel chromatography could be employed in some cases, though it may be challenging. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the acid-base neutralization reaction between (1-methylhexyl)amine and sulfuric acid.[1] This approach is direct and typically proceeds with high efficiency under controlled conditions.
Q2: What are the critical parameters to control during the neutralization reaction to maximize yield?
A2: The critical parameters are:
-
Stoichiometry: Precise 1:1 molar ratio of amine to sulfuric acid is crucial.
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-25°C) by slow, dropwise addition of the acid to the amine solution in an ice bath is essential to prevent side reactions and degradation.[2]
-
Mixing: Continuous and efficient stirring is necessary to ensure homogeneity and complete reaction.
Q3: My product is hygroscopic and difficult to handle. How can I mitigate this?
A3: this compound can be hygroscopic. To minimize moisture absorption, handle the product in a dry environment, such as a glove box or under a stream of dry nitrogen. Store the final product in a tightly sealed container with a desiccant.
Q4: What are the best solvents for the crystallization and purification of this compound?
A4: The choice of solvent is critical for obtaining a crystalline product. Good results are often achieved with polar aprotic solvents or alcohols. Commonly used solvents for the crystallization of similar alkylammonium salts include:
-
Isopropanol
-
Ethanol
-
Acetone
-
Mixtures of the above with a less polar solvent like diethyl ether can also be effective to induce precipitation.
Q5: What analytical techniques are recommended to confirm the identity and purity of the synthesized this compound?
A5: The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the cation and for identifying organic impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H and S-O stretching vibrations of the ammonium and sulfate groups.
-
Elemental Analysis: To determine the percentage of C, H, N, and S, which can be compared to the theoretical values to assess purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Neutralization
Materials:
-
1-Methylhexylamine (heptan-2-amine)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl Ether (anhydrous)
-
Isopropanol (anhydrous)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylhexylamine (1 equivalent) in diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a stoichiometric amount (0.5 equivalents, as sulfuric acid is diprotic) of concentrated sulfuric acid dropwise to the stirred amine solution. The addition rate should be controlled to maintain the temperature below 10°C.
-
A white precipitate will form upon the addition of the acid.
-
After the complete addition of the acid, continue stirring the mixture at 0°C for an additional 30 minutes, and then allow it to warm to room temperature and stir for another hour.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Isopropanol (or another suitable solvent determined by screening)
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in a refrigerator (4°C) or freezer (-20°C) to promote further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
Validation & Comparative
A Comparative Guide to the Surfactant Properties of Alkylammonium Sulphates
For Researchers, Scientists, and Drug Development Professionals
Alkylammonium sulphates are a prominent class of anionic surfactants widely utilized in pharmaceutical formulations, biotechnical applications, and cleaning products. Their efficacy is intrinsically linked to their molecular structure, specifically the length of the hydrophobic alkyl chain. This guide provides an objective comparison of key surfactant properties across a homologous series of sodium alkyl sulphates, supported by experimental data, to aid in the selection of the most appropriate surfactant for a given application.
Comparison of Surfactant Properties
The performance of an alkylammonium sulphate is primarily dictated by its ability to reduce surface tension and form micelles. These characteristics are quantified by the critical micelle concentration (CMC), the surface tension at the CMC (γcmc), and the Krafft point (Tk), which defines the minimum temperature for micelle formation. As the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases, leading to significant changes in these properties.
The data presented below is collated from various experimental studies. It is important to note that exact values can vary slightly depending on the experimental method, temperature, and purity of the surfactant.
| Surfactant (Sodium Salt) | Alkyl Chain Length | Molar Mass ( g/mol ) | Critical Micelle Concentration (CMC) (mM at 25°C) | Surface Tension at CMC (γcmc) (mN/m at 25°C) | Krafft Point (Tk) (°C) |
| Sodium Octyl Sulphate | C8 | 232.27 | 130[1] | ~40.0 | < 0 |
| Sodium Decyl Sulphate | C10 | 260.32 | 40.1[2] | ~38.0 | ~8 |
| Sodium Dodecyl Sulphate | C12 | 288.38 | 8.2[1][3][4] | 33.7 - 39.0[5][6][7][8] | 18[9] |
| Sodium Tetradecyl Sulphate | C14 | 316.43 | 2.1[1] | ~37.0 | 32[10] |
| Sodium Hexadecyl Sulphate | C16 | 344.48 | 0.45 | ~36.0 | 45 |
Key Observations:
-
Critical Micelle Concentration (CMC): There is a clear and predictable inverse relationship between the length of the alkyl chain and the CMC. For every two methylene groups (-(CH₂)₂-) added to the chain, the CMC decreases by approximately an order of magnitude.[2] This is because longer hydrophobic chains have a stronger driving force to escape the aqueous environment and aggregate into micelles.
-
Surface Tension (γcmc): While all the listed surfactants significantly reduce the surface tension of water (approx. 72 mN/m), the surface tension at the CMC does not change as dramatically with increasing chain length as the CMC does.
-
Krafft Point (Tk): The Krafft point increases significantly with the length of the alkyl chain.[10] This is a critical consideration for formulations, as surfactants are only effective above their Krafft temperature where micellization can occur.[11][12] Longer-chain sulphates like sodium hexadecyl sulphate require heating to be soluble and functional.
Experimental Protocols
Detailed and reproducible experimental design is crucial for the accurate characterization of surfactant properties. Below are methodologies for determining the CMC and foam stability.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up until the point of micelle formation (the CMC), after which the surface tension remains relatively constant.[1]
Apparatus:
-
Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the alkylammonium sulphate in deionized water (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. For example, for Sodium Dodecyl Sulphate (expected CMC ~8.2 mM), prepare solutions from 0.1 mM to 20 mM.
-
Temperature Control: Ensure all solutions and the tensiometer measurement chamber are equilibrated to a constant temperature (e.g., 25°C ± 0.1°C), as surface tension is temperature-dependent.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Starting with the most dilute solution, measure the surface tension. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.
-
Record the equilibrium surface tension value for each concentration.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show two distinct linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region, occurring after the CMC, is a plateau where surface tension remains nearly constant.
-
The CMC is determined from the intersection point of the two extrapolated linear trendlines drawn from these regions.[13]
-
Protocol 2: Evaluation of Foam Stability by Cylinder Shake Method
This method provides a straightforward way to assess both the foamability and the stability of a surfactant solution by measuring the volume of foam generated and its decay over time.
Apparatus:
-
Graduated glass cylinders with stoppers (e.g., 100 mL)
-
Stopwatch
-
Pipettes
Procedure:
-
Solution Preparation: Prepare solutions of the different alkylammonium sulphates at a standardized concentration above their respective CMCs (e.g., 50 mM) in deionized water.
-
Foam Generation:
-
Add a fixed volume (e.g., 20 mL) of the surfactant solution to a graduated cylinder.
-
Stopper the cylinder and shake it vigorously for a set period (e.g., 30 seconds) with a consistent motion and number of shakes (e.g., 60 shakes).
-
-
Initial Foam Volume Measurement:
-
Immediately after shaking, place the cylinder on a level surface and start the stopwatch.
-
Record the initial volume of the foam generated (Total Volume - Liquid Volume). This value represents the foamability.
-
-
Foam Stability Measurement:
-
Record the foam volume at regular intervals (e.g., 1, 2, 5, 10, and 15 minutes).
-
Foam stability can be expressed in several ways, such as the time it takes for the foam volume to reduce by half (foam half-life) or the percentage of foam volume remaining after a specific time.
-
-
Data Analysis:
-
Plot the foam volume as a function of time for each surfactant.
-
Compare the initial foam volumes to assess foamability and the decay curves to compare foam stability. A slower decay indicates higher foam stability.
-
Visualized Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ajer.org [ajer.org]
- 7. commons.erau.edu [commons.erau.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. commons.emich.edu [commons.emich.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. shareok.org [shareok.org]
Efficacy of (1-Methylhexyl)ammonium Sulphate Versus Other Antimicrobial Agents: A Comparative Guide
Introduction
(1-Methylhexyl)ammonium sulphate is a secondary amine salt. The antimicrobial activity of amine salts and quaternary ammonium compounds (QACs) is well-documented and is significantly influenced by their chemical structure, particularly the length of the alkyl chain.[1][2][3] These compounds are cationic surfactants that interact with and disrupt microbial cell membranes, leading to cell death.[4] This guide compares the expected antimicrobial efficacy of this compound with established antimicrobial agents: Benzalkonium Chloride (a quaternary ammonium compound), Chlorhexidine (a cationic biguanide), and Triclosan (a bisphenol).
Comparative Antimicrobial Efficacy
The efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Gram Type | This compound (Expected) | Benzalkonium Chloride | Chlorhexidine | Triclosan |
| Staphylococcus aureus | Gram-positive | 64 - 256 | 1 - 10 | 1 - 4 | 0.01 - 1 |
| Streptococcus pyogenes | Gram-positive | 128 - 512 | 1 - 16 | 0.5 - 4 | 0.1 - 2 |
| Escherichia coli | Gram-negative | 256 - 1024 | 10 - 64 | 4 - 16 | 0.02 - 0.5 |
| Pseudomonas aeruginosa | Gram-negative | >1024 | 50 - 250 | 10 - 128 | >1024 |
| Candida albicans (Yeast) | Fungi | 128 - 512 | 2 - 32 | 2 - 16 | 0.1 - 10 |
Note: The expected MIC values for this compound are estimations based on the general observation that short-chain (C5-C7) alkyl ammonium compounds may exhibit moderate antibacterial activity.[3] The efficacy of QACs is often optimal for alkyl chain lengths of C10-C16.[5]
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Values (µg/mL)
| Microorganism | Gram Type | This compound (Expected) | Benzalkonium Chloride | Chlorhexidine | Triclosan |
| Staphylococcus aureus | Gram-positive | 128 - 512 | 2 - 20 | 2 - 8 | 0.1 - 10 |
| Streptococcus pyogenes | Gram-positive | 256 - 1024 | 2 - 32 | 1 - 8 | 0.5 - 20 |
| Escherichia coli | Gram-negative | 512 - 2048 | 20 - 128 | 8 - 32 | 0.1 - 5 |
| Pseudomonas aeruginosa | Gram-negative | >2048 | 100 - 500 | 20 - 256 | >2048 |
| Candida albicans (Yeast) | Fungi | 256 - 1024 | 4 - 64 | 4 - 32 | 1 - 50 |
Mechanism of Action
The primary mechanism of action for alkyl ammonium salts is the disruption of the microbial cell membrane. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell lysis.
Caption: Generalized mechanism of action for alkyl ammonium salts.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
1. Preparation of Materials:
- Test compound: this compound
- Bacterial strains (e.g., S. aureus, E. coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator
2. Experimental Workflow:
Caption: Experimental workflow for MIC and MBC determination.
3. Procedure:
- A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range might be from 1024 µg/mL down to 1 µg/mL.
- A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- The microtiter plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
- To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Conclusion
Based on the structure-activity relationships of alkyl ammonium compounds, this compound, with its C7 alkyl chain, is expected to exhibit some antimicrobial activity. However, it is likely to be less potent than QACs with longer alkyl chains (C10-C16) and other established antimicrobial agents like chlorhexidine and triclosan, particularly against Gram-negative bacteria. The provided data and protocols serve as a general guide. Rigorous experimental testing is required to definitively determine the antimicrobial efficacy of this compound and its potential applications.
References
A Comparative Guide to the Validation of Analytical Methods for (1-Methylhexyl)ammonium Sulphate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of key validation parameters for a hypothetical, yet representative, analytical method for the quantification of (1-Methylhexyl)ammonium sulphate. The data presented herein is based on established principles of analytical method validation and adapted from methodologies applied to similar long-chain alkylammonium compounds.
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2][3] Key validation parameters, as stipulated by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3][4]
This guide will focus on a common and robust analytical technique for the analysis of alkylammonium salts: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection. While direct analysis of this compound is possible, an alternative approach involves the analysis of its active component, 1-Methylhexylamine, often requiring a derivatization step to enhance its chromatographic properties and detectability. For the purpose of this guide, we will present a comparative framework for the validation of an IP-RP-HPLC method.
Comparison of Analytical Methods
While several techniques can be employed for the analysis of alkylamines and their salts, each presents distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| IP-RP-HPLC | Separation based on the partitioning of ion pairs between a non-polar stationary phase and a polar mobile phase containing an ion-pairing agent. | Direct analysis of the salt, good selectivity and resolution. | Can have longer equilibration times, potential for baseline noise. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[4][5] | High sensitivity and specificity, excellent for impurity profiling.[5] | Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.[4] |
| Capillary Electrophoresis | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume requirements. | Lower concentration sensitivity compared to HPLC and GC-MS, potential for matrix effects. |
Experimental Protocol: Ion-Pair RP-HPLC Method
This section outlines a typical experimental protocol for the analysis of this compound using IP-RP-HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sodium dodecyl sulphate (SDS) as the ion-pairing agent.
-
Phosphoric acid for pH adjustment.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM sodium phosphate with 10 mM SDS, adjusted to pH 3.0 with phosphoric acid) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.
Data Presentation: Summary of Validation Parameters
The following tables summarize the acceptance criteria and hypothetical performance data for the validation of the IP-RP-HPLC method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of target concentration | 10 - 30 µg/mL |
| y-intercept | Close to zero | 150 (arbitrary units) |
Table 3: Accuracy (Recovery)
| Spiked Level | Acceptance Criteria | Hypothetical Mean Recovery (%) |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 101.1% |
Table 4: Precision
| Precision Type | Acceptance Criteria (RSD) | Hypothetical Result (RSD) |
| Repeatability (Intra-day, n=6) | ≤ 1.0% | 0.6% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| LOD | Signal-to-Noise Ratio (S/N) | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio (S/N) | S/N ≥ 10 | 0.3 µg/mL |
Table 6: Robustness
| Parameter Variation | Acceptance Criteria | Hypothetical Result |
| Flow Rate (± 0.1 mL/min) | RSD ≤ 2.0% | 1.5% |
| Column Temperature (± 2 °C) | RSD ≤ 2.0% | 1.3% |
| Mobile Phase pH (± 0.2) | RSD ≤ 2.0% | 1.8% |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow of the analytical method validation process.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of potential analytical techniques and a detailed framework for the validation of an IP-RP-HPLC method. The presented data, while hypothetical, is representative of the performance characteristics expected from a robust and well-validated analytical method. Researchers and scientists are encouraged to adapt this framework to their specific needs and follow the principles outlined by regulatory guidelines to ensure the generation of reliable and accurate analytical data.
References
A Comparative Analysis of Ammonium Sulphate and Urea as Nitrogen Sources in Soil Science
An objective review of two common nitrogen fertilizers, detailing their chemical properties, soil interactions, and effects on plant growth and microbial life. This guide provides researchers and agricultural scientists with a data-driven comparison to inform experimental design and field applications.
A thorough review of scientific literature and available data reveals a significant body of research comparing the efficacy and environmental impact of various nitrogen-based fertilizers. While the compound (1-Methylhexyl)ammonium sulphate is recognized for its surfactant and antimicrobial properties, its application and effects within soil science are not documented in existing research, precluding a direct comparative study with urea in this context.[1]
This guide, therefore, presents a comprehensive comparison between urea and a structurally relevant and widely studied alternative: ammonium sulphate. Both are critical nitrogen sources in global agriculture, yet their distinct chemical compositions lead to different behaviors in the soil environment, influencing nutrient availability, soil health, and crop performance.[2][3]
Chemical and Physical Properties
Urea and ammonium sulphate differ fundamentally in their nutrient composition, chemical stability, and physical characteristics. Urea is the most concentrated solid nitrogen fertilizer, whereas ammonium sulphate provides both nitrogen and sulphur, an essential secondary nutrient for many crops.[4][5][6]
| Property | Urea (CO(NH₂)₂) | Ammonium Sulphate ((NH₄)₂SO₄) |
| Nitrogen (N) Content | ~46%[3] | ~21%[6] |
| Sulphur (S) Content | 0% | ~24%[6] |
| Form | White crystalline solid or granules[5] | Granular or powdered solid[5] |
| Solubility in Water | Highly soluble[5] | Highly soluble[7] |
| Initial Soil Reaction | Hydrolysis to ammonium carbonate, leading to a temporary increase in pH[8] | Dissolves into ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions[7] |
| Long-term Soil pH Effect | Nitrification of ammonium leads to soil acidification[2] | Significant acidifying effect due to nitrification of ammonium[7][9] |
Behavior and Transformation in Soil
The efficacy of a nitrogen fertilizer is largely determined by its transformation pathways in the soil, which affect its availability to plants and its potential for environmental loss.
Urea Transformation Pathway
Urea undergoes a two-step enzymatic conversion process before it can be utilized by plants.
-
Hydrolysis: Upon application to the soil, urea is rapidly hydrolyzed by the urease enzyme, which is ubiquitous in soils, into ammonium carbonate.[8] This reaction can be completed within 24-48 hours under favorable conditions (adequate moisture and temperature).[8] This initial step consumes hydrogen ions, leading to a temporary, localized increase in soil pH.
-
Nitrification: The resulting ammonium (NH₄⁺) is then converted to nitrate (NO₃⁻) by soil microbes in a two-step process known as nitrification.[7] This process releases hydrogen ions, which can lead to long-term soil acidification with repeated applications.[2][7]
A significant challenge with urea is the potential for nitrogen loss through ammonia volatilization. If urea is applied to the soil surface without being incorporated, the localized increase in pH from hydrolysis can convert ammonium to ammonia gas (NH₃), which is then lost to the atmosphere.[2][8]
Ammonium Sulphate Transformation Pathway
Ammonium sulphate dissolves readily in soil water, releasing ammonium (NH₄⁺) and sulphate (SO₄²⁻) ions directly.
-
Direct Availability: The ammonium ions are immediately available for plant uptake or can undergo nitrification.[7]
-
Nitrification: Similar to urea, the ammonium from ammonium sulphate is converted to nitrate by soil microorganisms, a process that releases acidity and lowers soil pH.[7] Ammonium sulphate has a stronger acidifying effect on soil compared to urea for the same amount of nitrogen applied.[7][9]
The risk of ammonia volatilization from ammonium sulphate is significantly lower than from urea, especially in neutral to acidic soils, as it does not cause an initial sharp increase in soil pH.[2] However, in alkaline soils, some volatilization can still occur if the fertilizer is not incorporated.[7]
Diagram of Nitrogen Transformation in Soil
Caption: Transformation pathways of Urea and Ammonium Sulphate in soil.
Impact on Soil Microbial Communities
Nitrogen addition to soil invariably alters the structure and function of microbial communities.[[“]] The form of nitrogen applied can have differential effects.
-
Bacterial Communities: High levels of nitrogen fertilization, regardless of the source, can lead to a decrease in bacterial diversity.[[“]][11] This is often linked to soil acidification.[[“]] Studies have shown that nitrogen additions tend to favor copiotrophic bacteria (e.g., Proteobacteria) which thrive in nutrient-rich environments, over oligotrophic groups (e.g., Acidobacteria).[[“]]
-
Fungal Communities: Fungal diversity appears to be less affected by nitrogen addition than bacterial diversity and may even increase in some cases.[[“]]
-
Nitrogen-Cycling Microbes: The application of both urea and ammonium sulphate stimulates the activity of nitrogen-cycling microorganisms, such as ammonia-oxidizing bacteria and archaea.[11][12] Low to moderate nitrogen input can increase the abundance of these microbes, while very high concentrations may become inhibitory.[11]
Some studies suggest that different forms of nitrogen can have varied effects. For instance, one study found that nitrate application led to higher microbial biomass carbon compared to ammonium application.[13] The acidification effect of ammonium sulphate can be a strong selective pressure on the microbial community.[[“]]
Comparative Performance Data
Field studies comparing urea and ammonium sulphate often focus on crop yield, nitrogen uptake efficiency, and nitrogen losses.
A two-year field trial on maize demonstrated the comparative advantage of urea combined with sulphur sources.[14]
| Treatment (150 kg N/ha) | Grain Yield Increase vs. Urea (2018) | Grain Yield Increase vs. Urea (2019) |
| Urea + Ammonium Sulphate | +10.5% | - |
| Urea + Calcium Sulphate | - | +10.46% |
| Urea Cocrystal (CaSO₄·4Urea) | +7.50% | +23.07% |
| (Data sourced from a study on maize productivity)[14] |
This study highlights that the addition of sulphate can enhance the performance of urea, likely by improving nitrogen uptake and reducing losses.[14] The combination of ammonium sulphate with urea has also been shown to reduce ammonia volatilization from urea when surface-applied.[9]
Experimental Protocols
To conduct a comparative study of these nitrogen sources, standardized soil analysis protocols are essential.
Protocol 1: Determination of Total Available Nitrogen in Soil
This method determines the easily mineralizable organic nitrogen, providing an index of the soil's nitrogen-supplying capacity.
Principle: A soil sample is boiled with alkaline potassium permanganate (KMnO₄), a mild oxidizing agent. This process liberates ammonia (NH₃) from the easily hydrolyzable fractions of organic nitrogen. The evolved ammonia is distilled and absorbed in a known volume of standard acid. The amount of ammonia is then determined by titrating the excess acid with a standard alkali.[15]
Procedure:
-
Sample Preparation: Weigh 20 g of air-dried, sieved soil and transfer it to a Kjeldahl distillation flask.[15]
-
Digestion and Distillation:
-
Add 10 cm³ of distilled water to moisten the soil.[15]
-
Add 100 cm³ of 0.32% KMnO₄ solution and 100 cm³ of 2.5% NaOH solution.[15]
-
Immediately connect the flask to the distillation apparatus.[15]
-
The delivery tube of the condenser should be dipped into a receiving flask containing 25 cm³ of 0.01 M H₂SO₄ with a few drops of methyl red indicator.[15]
-
Heat the distillation flask to collect approximately 100 cm³ of distillate in about 30 minutes.[15]
-
-
Titration: Titrate the excess sulphuric acid in the receiving flask with 0.02 M NaOH solution until the color changes from red to yellow.[15]
-
Calculation: The amount of nitrogen is calculated based on the volume of NaOH used in the titration.
Protocol 2: Determination of Soil Inorganic Nitrogen (Ammonium and Nitrate)
This protocol quantifies the plant-available forms of nitrogen in the soil at a specific point in time.
Principle: Soil is extracted with a 2M potassium chloride (KCl) solution to displace ammonium (NH₄⁺) and nitrate (NO₃⁻) ions from soil colloids into the solution. The concentrations of NH₄⁺-N and NO₃⁻-N in the filtered extract are then determined, typically using colorimetric methods or ion chromatography.[16]
Procedure:
-
Extraction:
-
Weigh a known amount of soil (e.g., 5-10 g) into an extraction bottle.
-
Add a specific volume of 2M KCl solution (e.g., a 1:10 soil-to-solution ratio).
-
Shake the suspension for a set time (e.g., 30-60 minutes) at a constant speed.[16]
-
-
Filtration: Filter the soil suspension to obtain a clear extract.[16]
-
Quantification:
-
Ammonium (NH₄⁺-N): Can be determined colorimetrically using methods like the Berthelot (indophenol blue) reaction.
-
Nitrate (NO₃⁻-N): Can be determined by reduction to nitrite and subsequent colorimetric analysis (Griess-Ilosvay reaction) or by using a nitrate-selective electrode.
-
Automated flow injection analyzers or microplate readers are commonly used for high-throughput analysis of these extracts.[16][17]
-
Workflow for a Comparative Soil Fertilizer Study
Caption: A generalized workflow for a field experiment comparing nitrogen fertilizers.
Conclusion and Recommendations
The choice between urea and ammonium sulphate is not straightforward and depends on specific agronomic and environmental contexts.
-
Urea is a cost-effective, high-nitrogen fertilizer suitable for a wide range of crops and soils.[2][3] However, its application requires careful management, such as incorporation into the soil or the use of urease inhibitors, to minimize the risk of significant nitrogen loss through ammonia volatilization.[2]
-
Ammonium Sulphate is a valuable fertilizer for crops with a high sulphur demand and for use in alkaline soils where its acidifying effect can improve the availability of other nutrients like phosphorus and micronutrients.[6][9][18] Its lower risk of volatilization makes it a more stable source of nitrogen, particularly for surface applications.[2] However, its lower nitrogen content increases transportation and application costs per unit of nitrogen, and its strong acidifying potential requires monitoring to prevent long-term soil degradation in non-alkaline soils.[2]
For researchers, the selection between these two fertilizers in experimental designs should be guided by the specific research questions, soil type, and cropping system under investigation. Understanding their distinct transformation pathways and impacts on soil chemistry and biology is crucial for interpreting experimental outcomes accurately.
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. Urea vs. Ammonium Sulfate: Best Choice? | Green Gubre group [greengubregroup.com]
- 3. What Are the Differences Between Urea and Ammonium Sulfate? [barsavasepehr.com]
- 4. yarafert.com [yarafert.com]
- 5. risso-chemical.com [risso-chemical.com]
- 6. Ammonium sulfate - Wikipedia [en.wikipedia.org]
- 7. cropnutrition.com [cropnutrition.com]
- 8. Understanding The Chemical Reactions of Urea in The Soil - TAINUO CHEMICAL [sinotainuo.com]
- 9. advansix.com [advansix.com]
- 10. Impact of nitrogen fertilization on soil microbial community structure - Consensus [consensus.app]
- 11. Frontiers | Effects of nitrogen input on soil bacterial community structure and soil nitrogen cycling in the rhizosphere soil of Lycium barbarum L. [frontiersin.org]
- 12. Effect of Nitrogen Addition on Soil Microbial Functional Gene Abundance and Community Diversity in Permafrost Peatland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study Effect of Urea-Sulfur Fertilizers on Nitrogen Uptake and Maize Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. egyankosh.ac.in [egyankosh.ac.in]
- 16. soilfertility.osu.edu [soilfertility.osu.edu]
- 17. connectsci.au [connectsci.au]
- 18. ynfertilizer.com [ynfertilizer.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (1-Methylhexyl)ammonium sulphate with its linear isomer, n-hexylammonium sulphate, and a branched-chain isomer, 3-methylpentylammonium sulphate. The objective is to offer a comprehensive analysis of their structural nuances through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This information is critical for the unambiguous identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (1-Methylhexyl)amine, n-hexylamine, and 3-methylpentylamine. It is important to note that the data presented is for the free amines. The formation of the ammonium sulphate salt will induce predictable changes in the spectra, which are discussed in the subsequent sections.
¹H NMR Spectral Data
The proton NMR spectra of these amines are characterized by signals corresponding to the alkyl chain protons and the amine protons. The chemical shifts are influenced by the substitution pattern and the electronegativity of the nitrogen atom. Upon formation of the ammonium sulphate salt, the proton on the nitrogen will appear as a broad signal at a downfield-shifted chemical shift, and the protons on the carbon adjacent to the nitrogen will also experience a downfield shift.
| Compound Name | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| (1-Methylhexyl)amine | -CH(NH₂)CH ₃ | ~1.1-1.3 | d |
| -CH (NH₂)CH₃ | ~2.7-3.0 | m | |
| -CH₂- (chain) | ~1.2-1.6 | m | |
| -CH₃ (terminal) | ~0.8-1.0 | t | |
| -NH ₂ | ~1.1 (variable) | br s | |
| n-Hexylamine | -CH ₂NH₂ | ~2.6-2.8 | t |
| -CH₂- (chain) | ~1.2-1.6 | m | |
| -CH₃ (terminal) | ~0.8-1.0 | t | |
| -NH ₂ | ~1.1 (variable) | br s | |
| 3-Methylpentylamine | -CH ₂NH₂ | ~2.6-2.8 | t |
| -CH (CH₃)CH₂- | ~1.5-1.7 | m | |
| -CH(CH ₃)CH₂- | ~0.8-1.0 | d | |
| -CH₂- (chain) | ~1.1-1.4 | m | |
| -CH₃ (terminal) | ~0.8-1.0 | t | |
| -NH ₂ | ~1.1 (variable) | br s |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "d" denotes doublet, "t" denotes triplet, "m" denotes multiplet, and "br s" denotes broad singlet.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information on the carbon skeleton of the molecules. The chemical shifts are sensitive to the local electronic environment of each carbon atom. The carbon atom attached to the nitrogen atom is significantly deshielded.
| Compound Name | Carbon Atom | Chemical Shift (δ) ppm |
| (1-Methylhexyl)amine | C H(NH₂)CH₃ | ~49-52 |
| CH(C H₃)NH₂ | ~23-26 | |
| Alkyl Chain Carbons | ~14-40 | |
| n-Hexylamine | C H₂NH₂ | ~42-45 |
| Alkyl Chain Carbons | ~14-34 | |
| 3-Methylpentylamine | C H₂NH₂ | ~44-47 |
| C H(CH₃)CH₂- | ~38-41 | |
| CH(C H₃)CH₂- | ~19-22 | |
| Alkyl Chain Carbons | ~11-30 |
FTIR Spectral Data
The FTIR spectra of primary amines are characterized by the N-H stretching and bending vibrations. In the corresponding ammonium sulphate salts, the N-H stretching bands become broader and shift to lower wavenumbers due to hydrogen bonding with the sulphate anion. Additionally, characteristic strong absorption bands for the sulphate ion (S-O stretching) will appear around 1100 cm⁻¹.[1]
| Compound Name | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Primary Alkylamines | N-H Stretch (asymmetric & symmetric) | 3350-3250 | Medium-Weak (two bands) |
| C-H Stretch (alkyl) | 2960-2850 | Strong | |
| N-H Bend (scissoring) | 1650-1580 | Medium | |
| C-N Stretch | 1250-1020 | Medium-Weak | |
| Alkylammonium Sulphates | N-H Stretch (broad) | 3200-2800 | Strong, Broad |
| C-H Stretch (alkyl) | 2960-2850 | Strong | |
| N-H Bend | 1625-1500 | Medium | |
| S-O Stretch | ~1100 | Strong |
Mass Spectrometry Data
Mass spectrometry of these amines typically involves electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation patterns are indicative of the alkyl chain structure. For primary amines, a prominent fragmentation pathway is the alpha-cleavage, resulting in the loss of an alkyl radical. The base peak for many straight-chain primary amines is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. For branched amines, the fragmentation will favor the formation of the most stable carbocation.
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (1-Methylhexyl)amine | 115 | 100 ([M-CH₃]⁺), 72 ([M-C₃H₇]⁺), 44 ([C₂H₆N]⁺) |
| n-Hexylamine | 101 | 86 ([M-CH₃]⁺), 72 ([M-C₂H₅]⁺), 58 ([M-C₃H₇]⁺), 44 ([M-C₄H₉]⁺), 30 ([CH₄N]⁺, base peak) |
| 3-Methylpentylamine | 101 | 86 ([M-CH₃]⁺), 72 ([M-C₂H₅]⁺), 57 ([C₄H₉]⁺), 44 ([C₂H₆N]⁺) |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Detailed experimental protocols for each technique are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the amine or its sulphate salt is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 45-90° and a relaxation delay of 2-10 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For liquid samples (amines), a small drop is placed directly on the ATR crystal. For solid samples (ammonium sulphates), a small amount of the powder is pressed firmly against the ATR crystal.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: For GC-MS analysis, a dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 30 to 200 amu.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. Fragmentation patterns are compared with spectral libraries and known fragmentation rules for amines.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of alkylammonium sulphate compounds.
Caption: Spectroscopic analysis workflow.
References
Uncharted Territory: The Search for (1-Methylhexyl)ammonium Sulphate in Agriculture
A comprehensive review of existing literature and agricultural databases reveals a significant finding for researchers, scientists, and drug development professionals: (1-Methylhexyl)ammonium sulphate is not a recognized or studied nitrogen fertilizer. Our in-depth investigation into its performance against other nitrogen sources found no publicly available experimental data for this specific compound in an agricultural context. Its known applications are primarily in the realms of surfactants and antimicrobial agents.
In light of this, and to fulfill the need for comparative data on nitrogen fertilizer performance, this guide will focus on a detailed comparison of three widely used conventional nitrogen fertilizers: Ammonium Sulphate, Urea, and Ammonium Nitrate. This analysis will provide the objective comparison and supporting experimental data required by researchers in the field.
Performance Comparison of Conventional Nitrogen Fertilizers
The efficacy of a nitrogen fertilizer is determined by various factors, including its nitrogen content, its effect on soil pH, and its susceptibility to nitrogen loss mechanisms such as volatilization and leaching. The following table summarizes the key performance indicators for Ammonium Sulphate, Urea, and Ammonium Nitrate.
| Feature | Ammonium Sulphate ((NH₄)₂SO₄) | Urea (CO(NH₂)₂) | Ammonium Nitrate (NH₄NO₃) |
| Nitrogen (N) Content | ~21%[1][2][3] | ~46%[4][5][6] | ~33.5-34%[7][8] |
| Sulphur (S) Content | ~24%[1][2][3] | 0% | 0% |
| Effect on Soil pH | Acidifying[9][10] | Initially increases pH, then acidifies[5][11] | Slightly acidifying[10][12] |
| Ammonia Volatilization Risk | Low[11][13] | High, especially if not incorporated[5][11] | Low[14] |
| Leaching Potential | Lower (as NH₄⁺)[13] | High (as NO₃⁻ after conversion)[15] | High (contains NO₃⁻)[14] |
| Crop Availability | Readily available[16][17] | Requires enzymatic conversion to NH₄⁺ and NO₃⁻[6][18] | Readily available (contains both NH₄⁺ and NO₃⁻)[14][19] |
Experimental Protocols for Nitrogen Fertilizer Field Trials
To ensure accurate and comparable data on the performance of different nitrogen fertilizers, a standardized experimental protocol is crucial. The following methodology is a synthesis of best practices for conducting field trials.
1. Experimental Design:
-
Plot Layout: Establish randomized complete block design (RCBD) with a minimum of three to four replications for each fertilizer treatment.[20][21]
-
Plot Size: Each plot should be at least 500 feet long and wide enough to accommodate at least two passes of the harvesting equipment to minimize edge effects.[20]
-
Treatments:
-
Control (no nitrogen application).
-
Ammonium Sulphate at a predetermined rate (e.g., 100 kg N/ha).
-
Urea at the same nitrogen rate.
-
Ammonium Nitrate at the same nitrogen rate.
-
2. Site Selection and Preparation:
-
Select a field with uniform soil type and topography.
-
Conduct a baseline soil analysis to determine initial nutrient levels, pH, and organic matter content.
-
Prepare the seedbed uniformly across all plots.
3. Fertilizer Application:
-
Calibrate application equipment to ensure accurate and uniform distribution of each fertilizer.
-
Apply fertilizers at the same time and by the same method (e.g., broadcast and incorporated, side-dressed) for all treatments, unless the application method is a variable being tested.
4. Crop Management:
-
Use the same crop variety, seeding rate, and planting date for all plots.
-
Manage weeds, pests, and diseases uniformly across the entire experimental area.
-
Record all management practices, including dates and rates of application.
5. Data Collection:
-
Crop Yield: Harvest the central rows of each plot and measure the grain or biomass yield. Adjust for moisture content.
-
Plant Tissue Analysis: Collect representative plant tissue samples at key growth stages to determine nitrogen uptake and concentration.
-
Soil Analysis: Collect soil samples post-harvest to assess residual nitrogen and changes in soil pH.
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences between the fertilizer treatments.
Plant Nitrogen Assimilation Pathway
The ultimate effectiveness of any nitrogen fertilizer depends on the plant's ability to take up and assimilate the nitrogen. The following diagram illustrates the primary pathway of nitrogen assimilation in plants.
Caption: Plant Nitrogen Assimilation Pathway.
Experimental Workflow for Nitrogen Fertilizer Trial
The following diagram outlines the logical workflow for conducting a comparative field trial of nitrogen fertilizers.
Caption: Nitrogen Fertilizer Trial Workflow.
References
- 1. Ammonium sulfate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Sulfate Fertilizer 21-0-0 [fr.syfert.net]
- 3. cropnutrition.com [cropnutrition.com]
- 4. ureafertilizerthailand.com [ureafertilizerthailand.com]
- 5. Urea: A Low Cost Nitrogen Fertilizer with Special Management Requirements | USU [extension.usu.edu]
- 6. Urea Fertilizer - Cropnuts [cropnuts.com]
- 7. Ammonium Nitrate - AN | Profercy [profercy.com]
- 8. Ammonium nitrate - Wikipedia [en.wikipedia.org]
- 9. yarafert.com [yarafert.com]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. Urea vs. Ammonium Sulfate: Best Choice? | Green Gubre group [greengubregroup.com]
- 12. Don't let nitrogen acidify your soil [dpi.nsw.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. cropnutrition.com [cropnutrition.com]
- 15. What Are the Differences Between Urea and Ammonium Sulfate? [barsavasepehr.com]
- 16. Properties and benefits of ammonium sulfate. Features and application. | Fertilife [fertilife.nl]
- 17. quora.com [quora.com]
- 18. yarafert.com [yarafert.com]
- 19. nuroil.com [nuroil.com]
- 20. agry.purdue.edu [agry.purdue.edu]
- 21. albertagrains.com [albertagrains.com]
Comparative Analysis of (1-Methylhexyl)ammonium Sulphate and Alternative Quaternary Ammonium Compounds
A detailed guide for researchers and drug development professionals on the experimental validation of (1-Methylhexyl)ammonium sulphate in comparison to established alternatives, Benzalkonium Chloride and Cetyltrimethylammonium Bromide. This report outlines their physicochemical properties, antimicrobial efficacy, and surfactant capabilities, supported by experimental data and detailed methodologies.
Introduction
This compound is an organic ammonium salt that belongs to the class of quaternary ammonium compounds (QACs).[1] QACs are cationic surfactants known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2][3] These compounds find extensive applications as biocides, disinfectants, and phase transfer agents. The defining feature of QACs is a positively charged nitrogen atom bonded to four alkyl or aryl groups, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. This guide provides a comparative analysis of the experimental data of this compound alongside two widely used QACs, Benzalkonium Chloride and Cetyltrimethylammonium Bromide (CTAB), to assist researchers in evaluating its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of these compounds is essential for their application in various formulations. The following table summarizes the key properties of this compound and its alternatives.
| Property | This compound | Benzalkonium Chloride | Cetyltrimethylammonium Bromide (CTAB) |
| Molecular Formula | C₁₄H₃₆N₂O₄S[4] | C₂₁H₃₈ClN[5] | C₁₉H₄₂BrN[6] |
| Molecular Weight | 328.512 g/mol [4] | Variable (typically 340.0 g/mol for C12 derivative)[2][5] | 364.45 g/mol [6] |
| Appearance | Not specified | White or yellowish-white amorphous powder, thick gel, or gelatinous flakes[7] | White crystalline powder[6] |
| Solubility | Not specified | Readily soluble in water, ethanol, and acetone[2][8] | Sparingly soluble in water; soluble in ethanol, methanol, and acetone[6] |
| Melting Point | Not specified | -32 °C[5] | 237-243 °C[6] |
| Boiling Point | Not specified | >100 °C[8] | Not specified |
| Density | Not specified | ~0.98 g/cm³[2][5] | 1.00 g/cm³[6] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
| Microorganism | Benzalkonium Chloride MIC (μL/mL) | Cetyltrimethylammonium Bromide MIC (mg/mL) |
| Aspergillus niger | 0.1 | Not specified |
| Aspergillus ochraceus | 0.1 | Not specified |
| Penicillium sp. | 4.0 | Not specified |
| Trichoderma viride | 4.0 | Not specified |
| Bipolaris spicifera | 2.0 | Not specified |
| Epicoccum nigrum | 2.0 | Not specified |
| Escherichia coli | Not specified | 0.058 |
| Staphylococcus aureus | Not specified | Not specified |
Data for Benzalkonium Chloride sourced from a study on fungi isolated from cultural heritage objects.[9][10] Data for Cetyltrimethylammonium Bromide against E. coli is from a study on bromoorganic compounds.[11]
Surfactant Properties: Critical Micelle Concentration (CMC)
As surfactants, QACs have the ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[12][13] The CMC is a key parameter that indicates the efficiency of a surfactant. Below the CMC, surfactant molecules exist as monomers, while above the CMC, they aggregate to form micelles.[14] The CMC can be determined by measuring the change in physical properties of the solution, such as surface tension or conductivity, as a function of surfactant concentration.[15][16][17]
While the specific CMC value for this compound is not available in the surveyed literature, the CMC values for the alternative compounds are well-documented.
| Compound | Critical Micelle Concentration (CMC) |
| Benzalkonium Chloride | 0.008%[18][19] (in sodium hypochlorite solution), ~0.48 mM[20] |
| Cetyltrimethylammonium Bromide (CTAB) | ~0.9 x 10⁻⁴ mol/L[21] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[22]
Workflow for MIC Determination:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.[22][23]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.[22] A growth control (broth with inoculum, no antimicrobial) and a sterility control (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.[25]
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants reduce this surface tension. The CMC can be determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Workflow for CMC Determination:
Caption: Workflow for CMC determination using the surface tension method.
Detailed Steps:
-
Solution Preparation: A series of solutions of the surfactant in deionized water are prepared, covering a range of concentrations both below and above the expected CMC.[15]
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Data Plotting: The measured surface tension values are plotted against the logarithm of the surfactant concentration.[15]
-
CMC Determination: The resulting plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of the graph.[17]
Conclusion
This guide provides a comparative overview of this compound and two common quaternary ammonium compounds, Benzalkonium Chloride and Cetyltrimethylammonium Bromide. While the antimicrobial and surfactant properties of this compound are acknowledged, a significant gap exists in the publicly available experimental data for its Minimum Inhibitory Concentration and Critical Micelle Concentration. The provided data for the alternative compounds, along with the detailed experimental protocols, offer a framework for researchers to conduct their own cross-validation studies. Further experimental investigation is necessary to fully characterize the performance of this compound and establish its efficacy relative to existing alternatives in various scientific and drug development applications.
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:3595-14-0 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzalkonium chloride | 8001-54-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. justagriculture.in [justagriculture.in]
- 17. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 18. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01464K [pubs.rsc.org]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1-Methylhexyl)ammonium Sulphate and Other Leading Surfactants
In the dynamic fields of research, drug development, and materials science, the selection of an appropriate surfactant is a critical step that can significantly influence experimental outcomes. This guide provides a comprehensive benchmark of (1-Methylhexyl)ammonium sulphate against a selection of commonly utilized anionic, cationic, and non-ionic surfactants. The comparison focuses on key performance indicators, offering researchers, scientists, and drug development professionals the data necessary to make informed decisions for their specific applications.
This compound is an organic ammonium compound known for its surfactant properties and biological activity.[1] Its unique molecular structure, featuring a 1-methylhexyl alkyl chain, imparts specific characteristics that influence its solubility and functional performance.[1] This guide will compare its properties to those of well-established surfactants: Sodium Dodecyl Sulphate (SDS) as an anionic standard, Cetyltrimethylammonium Bromide (CTAB) as a cationic standard, and Polysorbate 80 (Tween 80) as a non-ionic standard.
Performance Benchmarking: Key Surfactant Properties
The efficacy of a surfactant is primarily determined by its ability to lower surface tension, its concentration at which self-assembly into micelles occurs, and the balance between its hydrophilic and lipophilic properties. These parameters are quantified by the surface tension reduction, the critical micelle concentration (CMC), and the hydrophilic-lipophilic balance (HLB), respectively.
| Property | This compound | Sodium Dodecyl Sulphate (SDS) | Cetyltrimethylammonium Bromide (CTAB) | Polysorbate 80 (Tween 80) |
| Chemical Structure | C₇H₁₉NHSO₄[1] | C₁₂H₂₅NaO₄S | C₁₉H₄₂BrN | C₆₄H₁₂₄O₂₆ |
| Type | Anionic | Anionic | Cationic | Non-ionic |
| Molecular Weight ( g/mol ) | 213.31 | 288.38 | 364.45 | 1310 |
| Critical Micelle Concentration (CMC) in water (mM) | Data not readily available | ~8.2 | ~1.0 | ~0.012 |
| Surface Tension at CMC (mN/m) | Data not readily available | ~39 | ~36 | ~42 |
| Hydrophilic-Lipophilic Balance (HLB) | Not typically calculated for ionic surfactants | 40 | Not typically calculated for ionic surfactants | 15 |
Note: Specific experimental values for this compound are not widely published. The performance of this surfactant would be expected to be influenced by its shorter alkyl chain compared to SDS and CTAB.
Experimental Protocols
The data presented in this guide is determined through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration of a surfactant at which micelles begin to form, and it is a crucial indicator of a surfactant's efficiency.[2][3][4] At concentrations below the CMC, the surface tension of the solution decreases with increasing surfactant concentration.[5] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution.[3][5]
Methodology: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
Instrumentation: A surface tensiometer is calibrated according to the manufacturer's instructions.
-
Measurement: The surface tension of each solution is measured. The Wilhelmy plate method involves measuring the force required to pull a thin plate out of the liquid, while the Du Noüy ring method measures the force needed to detach a platinum ring from the surface.[6]
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the graph (the descending slope and the plateau).[4]
Alternative Methodology: Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.
-
Sample Preparation: A constant, low concentration of the fluorescent probe is added to the series of surfactant solutions.
-
Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each surfactant concentration.
-
Data Analysis: The ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) is plotted against the surfactant concentration. A sharp change in this ratio indicates the partitioning of the probe into the hydrophobic micellar core, and the concentration at which this occurs is the CMC.[7]
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB is a measure of the degree of hydrophilicity or lipophilicity of a surfactant and is particularly useful for predicting its emulsifying properties.[8][9]
Methodology: Griffin's Method (for non-ionic surfactants)
The HLB value for non-ionic surfactants can be calculated using the following formula:
HLB = 20 * (Mh / M)
Where:
The scale ranges from 0 to 20, with lower values indicating a more lipophilic surfactant and higher values indicating a more hydrophilic surfactant.[8][10]
Methodology: Davies' Method
Davies' method provides a way to calculate the HLB by assigning group numbers to the various chemical groups in the surfactant molecule:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
This method can be applied to a broader range of surfactants, including ionic types.
Visualizing Surfactant Science
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for CMC determination via surface tensiometry.
Caption: Surfactant selection based on application and HLB value.
Caption: Pathway of surfactant self-assembly into micelles.
References
- 1. Buy this compound | 3595-14-0 [smolecule.com]
- 2. nanoscience.com [nanoscience.com]
- 3. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. agilent.com [agilent.com]
- 6. tegewa.de [tegewa.de]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
Safety Operating Guide
Safe Disposal of (1-Methylhexyl)ammonium Sulphate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (1-Methylhexyl)ammonium sulphate, a compound that requires careful handling due to its hazardous components.
This compound is comprised of the hazardous 1-methylhexylamine cation and a sulphate anion. The primary risks associated with this compound stem from the amine component, which is flammable, corrosive, and toxic.[1][2][3][4] The sulphate component contributes to its environmental hazard, particularly its toxicity to aquatic life.[5] Therefore, it must be treated as hazardous waste and disposed of accordingly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber).[6]
-
Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1]
Ensure that an eyewash station and safety shower are readily accessible.[3][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label the waste container as "this compound".
-
Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[7]
-
-
Containerization:
-
Use a dedicated, properly sealed, and compatible waste container.
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand.[1]
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[5] Avoid creating dust.[5]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[7] This substance is harmful to aquatic life and improper disposal can lead to environmental contamination.[5]
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal contractor.[5][6][7]
-
Provide the contractor with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Summary of Hazards and Physical Properties
The following table summarizes key quantitative data related to the hazardous components of this compound.
| Property | 1-Methylhexylamine (2-Heptylamine) | Ammonium Sulphate |
| Molecular Formula | C7H17N | (NH4)2SO4 |
| Molar Mass | 115.22 g/mol | 132.14 g/mol |
| Appearance | Light yellow liquid | White crystalline solid |
| Boiling Point | 142-144 °C | Decomposes |
| Flash Point | 29 °C (84.2 °F) | Not flammable |
| Water Solubility | 9 g/L at 20 °C | 754 g/L at 20 °C |
| Key Hazard Statements | Flammable liquid and vapor.[1] Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes severe skin burns and eye damage.[1] Toxic to aquatic life. | Harmful to aquatic life.[5] May irritate eyes, skin, and respiratory system.[5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
